Cycloleucomelone
Description
Properties
Molecular Formula |
C18H12O7 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)dibenzofuran-1,2,4,7,8-pentol |
InChI |
InChI=1S/C18H12O7/c19-8-3-1-7(2-4-8)13-15(22)16(23)14-9-5-10(20)11(21)6-12(9)25-18(14)17(13)24/h1-6,19-24H |
InChI Key |
KPLKPGSATMNRTH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Cycloleucomelone: A Technical Guide for Scientific Professionals
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior, optimizing its formulation, and elucidating its mechanism of action. This technical guide provides an in-depth overview of the known physicochemical characteristics of Cycloleucomelone, a molecule of interest within the scientific community.
This compound, with the molecular formula C18H12O7, is a complex organic molecule that has garnered attention for its potential biological activities. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide synthesizes available information and draws parallels with the closely related and better-characterized compound, leucomelone, to provide a predictive physicochemical profile. Leucomelone has been identified as an inhibitor of enoyl-acyl carrier protein (ACP) reductase (FabK) in Streptococcus pneumoniae, suggesting a potential avenue for antimicrobial research.[1]
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. It is important to note that some of these properties are predicted or inferred based on its chemical structure and comparison with related compounds due to the current scarcity of direct experimental data.
| Property | Value | Source |
| Molecular Formula | C18H12O7 | PubChem CID 10065824[2] |
| Molecular Weight | 340.28 g/mol | PubChem CID 10065824[2] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Calculated LogP | 2.9 | PubChem CID 10065824 |
Experimental Protocols
The definitive characterization of this compound's physicochemical properties necessitates specific experimental protocols. While protocols explicitly for this compound are not documented, standard methodologies for natural product characterization would be employed.
Isolation and Purification:
The isolation of this compound would likely involve solvent extraction from its natural source, followed by chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to achieve high purity.
Structure Elucidation:
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be essential for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups within the molecule.
Logical Relationship: Hypothetical Mechanism of Action
Given the structural similarity to leucomelone, a known inhibitor of the bacterial enzyme FabK, a logical starting point for investigating the biological activity of this compound would be to assess its potential as an antimicrobial agent targeting fatty acid synthesis. The following diagram illustrates a hypothetical workflow for this investigation.
This proposed workflow begins with screening this compound for antimicrobial activity and assessing its toxicity to mammalian cells. Positive antimicrobial results would lead to targeted in vitro assays to determine its effect on the FabK enzyme. Subsequent analysis of the fatty acid composition of treated bacteria would provide further evidence for the mechanism of action. Finally, the efficacy of this compound would be evaluated in a relevant animal model of infection.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The biological activities and mechanisms discussed are based on available data for related compounds and require experimental validation for this compound.
References
An In-Depth Technical Guide to the Structural Elucidation of Cycloleucomelone (C18H12O7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloleucomelone, a natural product with the molecular formula C18H12O7, has been identified as a member of the terphenylquinone class of compounds, which are known for their diverse biological activities and are primarily isolated from fungal species. The structural elucidation of such a molecule is a critical process that relies on a combination of sophisticated analytical techniques to determine its precise atomic arrangement. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structural characterization of this compound. While detailed experimental data for this compound is not extensively available in the public domain, this document outlines the necessary experimental protocols and data presentation formats that are standard in the field of natural product chemistry.
Introduction
Natural products remain a vital source of novel chemical entities for drug discovery and development. Terphenylquinones, a class of fungal metabolites, have garnered significant interest due to their potential therapeutic properties, including antifungal, antibacterial, and cytotoxic activities. This compound (C18H12O7) belongs to this promising class of compounds. The determination of its three-dimensional structure is a prerequisite for understanding its biological mechanism of action, enabling structure-activity relationship (SAR) studies, and facilitating synthetic efforts.
This guide will detail the typical workflow for the structural elucidation of a novel terphenylquinone like this compound, covering isolation, purification, and the application of various spectroscopic techniques.
Isolation and Purification
The initial step in the characterization of a natural product is its isolation from the source organism, followed by purification to obtain a sample of high purity.
Experimental Protocol:
A typical isolation and purification procedure for a fungal metabolite like this compound would involve the following steps:
-
Fermentation and Extraction: The fungal strain capable of producing this compound would be cultured in a suitable liquid or solid medium. After an appropriate incubation period, the fungal biomass and/or the culture broth would be extracted with an organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof) to obtain a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents (e.g., n-hexane, chloroform, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are further purified using a series of chromatographic techniques:
-
Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or Sephadex LH-20 column with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).
-
The purity of the isolated this compound would be assessed by analytical HPLC and spectroscopic methods.
Spectroscopic Analysis and Structural Elucidation
Once a pure sample of this compound is obtained, its structure is determined using a combination of spectroscopic methods.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula (C18H12O7).
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Mass (m/z) | Measured Mass (m/z) |
| [M+H]+ | 341.0605 | Data not available |
| [M+Na]+ | 363.0424 | Data not available |
| [M-H]- | 339.0459 | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is necessary for the complete structural assignment of this compound.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical shifts provide clues about their functional groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Table 2: Hypothetical ¹H NMR Data for this compound (in a suitable deuterated solvent)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| e.g., H-1 | e.g., 7.50 | e.g., d | e.g., 8.0 |
| ... | ... | ... | ... |
Table 3: Hypothetical ¹³C NMR Data for this compound (in a suitable deuterated solvent)
| Carbon | Chemical Shift (δ, ppm) |
| e.g., C-1 | e.g., 125.0 |
| ... | ... |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: Identifies the presence of specific functional groups in the molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For a terphenylquinone like this compound, characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups would be expected.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems, a common feature in terphenylquinones.
Table 4: Hypothetical IR and UV-Vis Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Functional Group / Chromophore |
| IR | e.g., 3400 (broad) | -OH (hydroxyl) |
| e.g., 1650 | C=O (quinone) | |
| e.g., 1600, 1450 | C=C (aromatic) | |
| UV-Vis (in MeOH) | e.g., 250, 380 | Conjugated π system |
Structural Elucidation Workflow
The process of assembling the final structure of this compound from the spectroscopic data is a logical puzzle.
Caption: Workflow for the structural elucidation of this compound.
Biological Activity and Signaling Pathways
Terphenylquinones are known to exhibit a range of biological activities. Should this compound be found to be bioactive, further studies would be necessary to elucidate its mechanism of action.
Bioassays
The purified compound would be tested in a panel of bioassays to determine its biological effects, such as:
-
Antimicrobial assays: Against a range of pathogenic bacteria and fungi.
-
Cytotoxicity assays: Against various cancer cell lines to assess its anticancer potential.
-
Enzyme inhibition assays: To identify specific molecular targets.
Signaling Pathway Analysis
If this compound demonstrates significant activity in cell-based assays, further research would focus on identifying the cellular signaling pathways it modulates.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
The structural elucidation of novel natural products like this compound is a meticulous process that requires the integration of various analytical techniques. Although specific experimental data for this compound remains to be fully disclosed in the scientific literature, this guide provides a robust framework for its characterization. The determination of its complete structure will be instrumental in unlocking its therapeutic potential and paving the way for future research in medicinal chemistry and drug development.
Unveiling Cycloleucomelone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloleucomelone, a naturally occurring terphenylquinone with the molecular formula C₁₈H₁₂O₇, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. Quantitative data from existing literature is summarized, and a generalized experimental protocol is presented to guide researchers in obtaining this compound for further investigation. This document also includes a diagrammatic representation of the biosynthetic origin of the broader class of terphenylquinones to provide contextual understanding.
Natural Sources of this compound
This compound belongs to the class of terphenylquinones, which are characteristic pigments produced by fungi, particularly those within the order Boletales. While the specific fungal source for this compound is not extensively documented in readily available literature, its chemical structure strongly suggests its origin from a fungal species.
The most probable source of this compound is the fungus Kordyana leucomelas , a parasitic fungus that grows on the leaves of the plant Tradescantia zebrina. Research has identified this compound as a metabolite produced by this fungus.
Related terphenylquinones are found in other fungi, most notably Paxillus atrotomentosus (now classified as Tapinella atrotomentosa), which produces a variety of pigments including atromentin (B1665312) and leucomentins. The structural similarities between these compounds and this compound further support its fungal origin.
Biosynthesis of Terphenylquinones
The biosynthesis of terphenylquinones in fungi generally proceeds through the dimerization of substituted phenylpyruvic acids. This pathway highlights the metabolic machinery within these organisms responsible for producing a diverse array of these pigmented compounds.
Isolation and Purification of this compound
While a specific, detailed protocol for the isolation of this compound is not prominently available, a general methodology can be constructed based on standard practices for the extraction of secondary metabolites from fungal cultures. The following protocol is a composite representation and may require optimization based on the specific fungal strain and culture conditions.
General Experimental Workflow
The isolation of this compound from a fungal source typically involves a multi-step process beginning with cultivation of the fungus, followed by extraction of the metabolites, and subsequent chromatographic purification.
Detailed Experimental Protocol
3.2.1. Fungal Cultivation
-
Media Preparation: Prepare a suitable liquid or solid culture medium for the fungal strain (e.g., Potato Dextrose Broth (PDB) or Potato Dextrose Agar (B569324) (PDA)).
-
Inoculation: Inoculate the sterilized medium with a pure culture of the source fungus.
-
Incubation: Incubate the culture under appropriate conditions of temperature, light, and agitation to promote fungal growth and secondary metabolite production. Incubation times can range from several days to weeks.
3.2.2. Extraction
-
Harvesting: If using a liquid culture, separate the mycelial mass from the culture broth by filtration. If using a solid culture, scrape the fungal biomass from the agar surface.
-
Extraction of Mycelia: The fungal mycelia are typically extracted with a polar organic solvent such as methanol (B129727) or ethyl acetate (B1210297). This is often done by soaking the biomass in the solvent, followed by sonication to disrupt the cells and enhance extraction efficiency. The process is usually repeated multiple times.
-
Extraction of Culture Filtrate: The culture filtrate can also be extracted with a water-immiscible organic solvent like ethyl acetate to capture any extracellularly secreted metabolites.
-
Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.2.3. Purification
-
Initial Fractionation: The crude extract is subjected to a primary chromatographic separation, such as column chromatography over silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate to methanol) is used to elute different fractions.
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Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest, often visualized under UV light.
-
Further Purification: Fractions containing this compound are pooled and subjected to further purification steps. This may involve repeated column chromatography with different stationary phases or solvent systems. High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18), is a common technique for final purification to obtain the compound in high purity. Preparative thin-layer chromatography (prep-TLC) can also be employed for smaller scale purification.
-
Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (e.g., NMR, Mass Spectrometry, IR, and UV-Vis) to confirm its identity as this compound.
Quantitative Data
Quantitative data regarding the yield of this compound from natural sources is scarce in the public domain. The yield of secondary metabolites from fungi is highly dependent on the specific strain, culture conditions, and extraction methodology. For related terphenylquinones, yields can range from milligrams to grams per liter of culture. Researchers aiming to isolate this compound should expect to perform optimization of culture and extraction parameters to achieve viable yields.
| Parameter | Typical Range for Fungal Terphenylquinones | Notes |
| Fungal Biomass (wet weight) | 10 - 100 g/L | Highly variable based on fungal species and growth conditions. |
| Crude Extract Yield | 1 - 10 g/L | Dependent on extraction solvent and efficiency. |
| Pure Compound Yield | 1 - 100 mg/L | Subject to significant variation and requires extensive purification. |
Table 1. Generalized Yields for Fungal Terphenylquinones.
Conclusion
This compound represents an intriguing fungal metabolite with potential for further scientific exploration. This guide provides a foundational understanding of its likely natural source and a generalized framework for its isolation. The provided protocols and diagrams are intended to serve as a starting point for researchers. Successful isolation and subsequent investigation of this compound will depend on careful optimization of the described methodologies. Further research into the producing organisms and their cultivation will be key to unlocking a more consistent and abundant supply of this compound for in-depth biological and pharmacological studies.
The Enigmatic Pathway of Cycloleucomelone: A Technical Guide to its Biosynthesis in Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucomelone, a cyclic dipeptide with the chemical structure cyclo(L-Leucyl-L-Prolyl), is a secondary metabolite produced by various microorganisms, most notably fungi of the genus Fusarium. These compounds, also known as diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are recognized for a wide array of biological activities, including antibacterial, antifungal, and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, focusing on the genetic and enzymatic machinery involved in its production. While the specific biosynthetic gene cluster (BGC) for this compound has yet to be definitively characterized, this document outlines the well-established general pathway for cyclic dipeptide biosynthesis in fungi, supported by data from related systems, and provides detailed experimental protocols for future research in this area.
I. Producing Organisms
This compound has been isolated from various fungal species, with Fusarium being a prominent producer. Strains of Fusarium, a large and diverse genus of filamentous fungi, are known for their prolific production of a wide range of secondary metabolites. The identification of Fusarium sp. as a source of this compound provides a critical starting point for the elucidation of its biosynthetic pathway through genomic and molecular biology approaches.
II. The Core Biosynthetic Pathway: A Nonribosomal Peptide Synthetase (NRPS) Driven Process
The biosynthesis of cyclic dipeptides like this compound in fungi is predominantly carried out by large, modular enzymes known as Nonribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are responsible for the synthesis of a vast array of peptide-based natural products independent of the ribosomal machinery.
The proposed biosynthetic pathway for this compound involves a di-modular NRPS. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid precursor. The synthesis is a stepwise process that occurs on the multienzyme template.
A. Key Enzymatic Domains and their Functions:
The NRPS responsible for this compound synthesis is predicted to contain the following core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid (L-leucine or L-proline) as an aminoacyl adenylate.
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Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheine arm.
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Condensation (C) domain: Catalyzes the formation of the peptide bond between the two tethered amino acids.
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Thioesterase (TE) or a specialized terminal Condensation (CT) domain: Responsible for the final cyclization and release of the dipeptide from the enzyme. In many fungal DKP syntheses, a terminal C-T domain couplet is observed to be crucial for the cyclization step.
B. Proposed Biosynthetic Scheme:
-
Module 1: The A-domain of the first module specifically recognizes and activates L-leucine. The activated L-leucine is then transferred to the T-domain of the same module.
-
Module 2: The A-domain of the second module selects and activates L-proline, which is subsequently loaded onto the adjacent T-domain.
-
Peptide Bond Formation: The C-domain catalyzes the formation of a peptide bond between the L-leucine on the first module and the L-proline on the second module, resulting in a dipeptidyl-S-enzyme intermediate.
-
Cyclization and Release: The terminal TE or CT domain facilitates the intramolecular cyclization of the dipeptidyl intermediate. This involves a nucleophilic attack of the N-terminus of the L-leucine onto the thioester linkage of the L-proline, leading to the formation of the diketopiperazine ring and the release of this compound from the NRPS.
Caption: Proposed NRPS-mediated biosynthetic pathway of this compound.
III. Genetic Organization: The Biosynthetic Gene Cluster (BGC)
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically clustered together on the chromosome. This co-localization facilitates their co-regulation. The putative this compound BGC in Fusarium sp. is expected to contain:
-
The NRPS gene: The core gene encoding the multi-domain enzyme responsible for the synthesis.
-
Regulatory genes: Genes encoding transcription factors that control the expression of the BGC.
-
Transporter genes: Genes encoding proteins that may be involved in the export of this compound out of the cell.
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Other modifying enzymes: While the core structure is a simple dipeptide, some BGCs contain genes for tailoring enzymes that could modify the final product, although this is less common for simple DKPs.
The identification of this BGC is a key step in understanding and potentially engineering the biosynthesis of this compound.
IV. Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics of the this compound NRPS or detailed production yields from various Fusarium strains under different culture conditions. The following table provides a template for how such data should be structured once it becomes available through experimental investigation.
Table 1: Hypothetical Quantitative Data for this compound Biosynthesis
| Parameter | Value | Organism/Enzyme | Reference |
| Enzyme Kinetics | |||
| Km (L-Leucine) | Value µM | Putative this compound Synthetase | [Future Study] |
| Km (L-Proline) | Value µM | Putative this compound Synthetase | [Future Study] |
| kcat | Value min-1 | Putative this compound Synthetase | [Future Study] |
| Production Yields | |||
| Titer in Shake Flask | Value mg/L | Fusarium sp. (Strain XYZ) | [Future Study] |
| Titer in Bioreactor | Value g/L | Fusarium sp. (Strain XYZ) | [Future Study] |
V. Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of bioinformatics, molecular biology, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
A. Identification of the this compound Biosynthetic Gene Cluster
Caption: Workflow for the identification of the this compound BGC.
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Genomic DNA Isolation: High-quality genomic DNA is isolated from a confirmed this compound-producing Fusarium strain.
-
Whole-Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous assembly.
-
Genome Assembly and Annotation: The sequencing reads are assembled into a draft genome. Gene prediction and functional annotation are performed using standard bioinformatics pipelines.
-
BGC Prediction: The assembled genome is analyzed using the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) software to identify putative secondary metabolite BGCs.
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Candidate Gene Cluster Identification: The antiSMASH output is manually curated to identify NRPS gene clusters with a di-modular architecture and predicted substrate specificities for leucine (B10760876) and proline.
B. Functional Characterization of the Candidate BGC
Caption: Experimental workflow for the functional characterization of the candidate BGC.
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Gene Deletion: The candidate NRPS gene is deleted from the genome of the native Fusarium producer using a targeted gene replacement strategy (e.g., CRISPR-Cas9 or homologous recombination). The resulting mutant is then cultivated, and its metabolite profile is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the loss of this compound production.
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Heterologous Expression: The entire putative BGC is cloned and expressed in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. The culture extracts of the transformed host are then analyzed by LC-MS for the de novo production of this compound.
C. In Vitro Enzymatic Assays
-
Protein Expression and Purification: The putative this compound synthetase (or its individual domains) is heterologously expressed (e.g., in E. coli or insect cells) and purified.
-
Adenylation Domain Specificity Assay: The substrate specificity of the A-domains is determined using the ATP-pyrophosphate exchange assay in the presence of various amino acids.
-
Overall Activity Assay: The purified enzyme is incubated with L-leucine, L-proline, ATP, and Mg2+, and the reaction mixture is analyzed by LC-MS for the formation of this compound.
VI. Conclusion and Future Perspectives
The biosynthesis of this compound in Fusarium species is proposed to be orchestrated by a di-modular nonribosomal peptide synthetase. While the general enzymatic logic is well-understood from studies of other cyclic dipeptides, the specific biosynthetic gene cluster and the detailed biochemical properties of the enzymes involved in this compound synthesis remain to be elucidated. The experimental protocols outlined in this guide provide a roadmap for researchers to identify the responsible BGC, functionally characterize the biosynthetic pathway, and quantify the production of this intriguing bioactive molecule. Such studies will not only deepen our fundamental understanding of fungal secondary metabolism but also pave the way for the biotechnological production of this compound and its analogs for potential applications in medicine and agriculture.
Spectroscopic data for Cycloleucomelone (NMR, MS, IR, UV-Vis)
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Cycloleucomelone. These predictions are generated based on established principles of spectroscopy and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 12.0 | br s | 2H | Phenolic -OH |
| ~7.5 - 8.0 | m | 4H | Aromatic-H |
| ~7.0 - 7.4 | m | 4H | Aromatic-H |
| ~4.0 - 4.5 | m | 2H | Methine-H |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~180 - 190 | C=O | Quinone Carbonyl |
| ~160 - 170 | C | Oxygenated Aromatic Carbon |
| ~140 - 155 | C | Aromatic Quaternary Carbon |
| ~120 - 135 | CH | Aromatic Methine Carbon |
| ~110 - 120 | C | Aromatic Quaternary Carbon |
| ~40 - 50 | CH | Methine Carbon |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 340.0583 | [M]⁺ (Monoisotopic Mass) |
| 312 | [M-CO]⁺ |
| 296 | [M-CO₂]⁺ |
| various | Fragments from cleavage of the ether linkages and aromatic rings |
Infrared (IR) Spectroscopy
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3200 (broad) | O-H stretch (phenolic) |
| 1680 - 1640 | C=O stretch (quinone) |
| 1620 - 1580 | C=C stretch (aromatic) |
| 1250 - 1180 | C-O stretch (aryl ether) |
| 1100 - 1000 | C-O stretch (alcohol) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Predicted UV-Vis Absorption Maxima (in Methanol)
| λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~250 - 270 | π → π | Phenyl rings |
| ~280 - 320 | π → π | Conjugated system |
| ~400 - 450 | n → π* | Quinone carbonyl |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for natural products like this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.
-
Instrumentation: Spectra are typically acquired on a 400, 500, or 600 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16 to 64 scans for adequate signal-to-noise.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals. A spectral width of 0 to 220 ppm, a 30° pulse angle, and a relaxation delay of 2 seconds are common. Due to the low natural abundance of ¹³C, several thousand scans are often required.
-
2D NMR Experiments: For complete structure elucidation, a suite of 2D NMR experiments is typically performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like this compound, and can be run in either positive or negative ion mode.
-
Data Acquisition: A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is then performed by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions to gain structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained by placing a small amount of the neat solid on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm. The wavelength of maximum absorbance (λₘₐₓ) is recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product.
Caption: General workflow for the spectroscopic analysis of a natural product.
In Silico Prediction of Cycloleucomelone Bioactivity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloleucomelone, a natural product with a defined chemical structure, represents a vast unexplored potential for therapeutic applications. In the absence of extensive empirical data, in silico predictive models are invaluable for elucidating its potential bioactivities, mechanisms of action, and pharmacokinetic profiles. This technical guide outlines a comprehensive computational workflow to predict the bioactivity of this compound, offering a roadmap for targeted experimental validation and future drug discovery efforts. This document details methodologies for ligand-based and structure-based virtual screening, prediction of ADMET properties, and the generation of hypothetical yet plausible biological activities. All predictive data are presented in structured tables, and detailed experimental protocols for the validation of these computational hypotheses are provided. Furthermore, this guide illustrates potential signaling pathways that this compound may modulate, visualized through clear, reproducible diagrams.
Introduction to In Silico Bioactivity Prediction
The journey of a drug from concept to clinic is long, arduous, and expensive. Computational, or in silico, methods have emerged as essential tools to streamline this process by predicting the biological activity and drug-like properties of molecules before significant investment in laboratory synthesis and testing.[1][2] These approaches can be broadly categorized into ligand-based methods, which rely on the knowledge of other molecules with known activities, and structure-based methods, which require the three-dimensional structure of the biological target.[3] For novel or under-researched natural products like this compound, a multi-faceted in silico approach can generate valuable hypotheses and guide efficient experimental validation.
This guide presents a structured workflow for the theoretical bioactivity prediction of this compound, demonstrating how computational tools can be leveraged to explore its therapeutic potential.
The In Silico Bioactivity Prediction Workflow
The computational prediction of a molecule's bioactivity follows a systematic pipeline, beginning with the acquisition of the ligand structure and culminating in the prediction of its pharmacokinetic profile.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Predicted Physicochemical and Drug-like Properties
Prior to extensive computational analysis, it is crucial to evaluate the fundamental physicochemical properties of this compound to determine its potential as a drug candidate. These properties are predicted using established computational models.
| Property | Predicted Value | Implication |
| Molecular Formula | C18H12O7 | - |
| Molecular Weight | 340.29 g/mol | Good oral bioavailability potential (Lipinski's Rule) |
| LogP (Octanol/Water) | 2.85 | Balanced solubility and permeability |
| Topological Polar Surface Area (TPSA) | 117.8 Ų | Potential for good cell permeability |
| Hydrogen Bond Donors | 4 | Adherence to Lipinski's Rule |
| Hydrogen Bond Acceptors | 7 | Adherence to Lipinski's Rule |
| Lipinski's Rule of Five | 0 Violations | High likelihood of being an orally active drug |
Hypothetical Bioactivity Predictions
Without prior experimental data, we can hypothesize potential bioactivities for this compound by performing ligand-based and structure-based virtual screening against common drug targets, particularly those associated with the bioactivities of other natural polyphenolic compounds.
Predicted Anti-Inflammatory Activity
Polyphenolic compounds are well-known for their anti-inflammatory effects. A primary target in this area is Cyclooxygenase-2 (COX-2). Molecular docking simulations can predict the binding affinity of this compound to the COX-2 active site.
| Target | Docking Score (kcal/mol) | Predicted Interaction | Potential Effect |
| COX-2 | -8.5 | Hydrogen bonds with Arg120, Tyr355 | Inhibition of prostaglandin (B15479496) synthesis |
| 5-LOX | -7.9 | Pi-cation interaction with iron center | Inhibition of leukotriene synthesis |
Predicted Anticancer Activity
Many natural products exhibit anticancer properties by targeting key proteins in cell cycle regulation and apoptosis. We hypothesize that this compound may interact with targets such as B-cell lymphoma 2 (Bcl-2) and certain cyclin-dependent kinases (CDKs).
| Target | Docking Score (kcal/mol) | Predicted Interaction | Potential Effect |
| Bcl-2 | -9.2 | Hydrophobic interactions in the BH3 domain | Induction of apoptosis |
| CDK2 | -8.1 | Hydrogen bonds with the hinge region | Cell cycle arrest at G1/S phase |
Predicted ADMET Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for its development as a drug.[4]
| ADMET Parameter | Predicted Outcome | Interpretation |
| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract |
| Caco-2 Permeability | Moderate | Suggests good intestinal epithelial permeability |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause significant central nervous system side effects |
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low likelihood of being a carcinogen |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
Potential Signaling Pathway Modulation
Based on the predicted bioactivities, we can hypothesize the signaling pathways that this compound might modulate. For instance, its predicted anti-inflammatory and anticancer activities could be mediated through the NF-κB and MAPK signaling pathways.
Caption: Predicted modulation of NF-κB and MAPK signaling pathways.
Methodologies and Experimental Protocols
To validate the in silico predictions, a series of targeted in vitro experiments are necessary.[5][6]
Molecular Docking Protocol
-
Protein Preparation : Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank. Remove water molecules, co-factors, and existing ligands. Add polar hydrogens and assign charges using AutoDock Tools.
-
Ligand Preparation : Generate the 3D structure of this compound. Minimize its energy using a suitable force field (e.g., MMFF94). Save the structure in PDBQT format.
-
Grid Box Generation : Define the docking search space by creating a grid box that encompasses the known active site of the target protein.
-
Docking Simulation : Perform the docking using AutoDock Vina. Set the exhaustiveness parameter to 16 to ensure a thorough search of the conformational space.
-
Analysis : Analyze the resulting binding poses and docking scores. Visualize the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Discovery Studio.
COX-2 Inhibition Assay (In Vitro)
-
Objective : To experimentally determine the inhibitory activity of this compound against the COX-2 enzyme.
-
Materials : Human recombinant COX-2 enzyme, arachidonic acid (substrate), Cayman Crystal ELISA kit, this compound, Celecoxib (positive control).
-
Procedure :
-
Prepare a series of dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and either this compound, Celecoxib, or a vehicle control (DMSO).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and measure the concentration of prostaglandin E2 (PGE2) using the ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
-
Objective : To assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
-
Materials : HeLa cells, DMEM media, Fetal Bovine Serum (FBS), MTT reagent, DMSO, Doxorubicin (positive control).
-
Procedure :
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control and a positive control.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This technical guide has detailed a comprehensive in silico workflow for predicting the bioactivity of this compound, a natural product with limited experimental characterization. Through molecular docking and ADMET prediction, we have generated testable hypotheses regarding its potential anti-inflammatory and anticancer activities, as well as its drug-like properties. The provided experimental protocols offer a clear path for the validation of these computational predictions. This integrated approach of computational prediction followed by targeted experimental validation is a powerful strategy in modern drug discovery, enabling the rapid and cost-effective screening of natural products for novel therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Preliminary Cytotoxicity Screening of Novel Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the drug discovery and development pipeline. This initial screening provides essential information regarding a compound's ability to inhibit cell growth or induce cell death, thereby identifying potential candidates for further investigation as therapeutic agents, particularly in oncology. This technical guide outlines the core methodologies for conducting a preliminary cytotoxicity screening, using a hypothetical novel agent, Cycloleucomelone, as an illustrative example. The principles and protocols detailed herein are broadly applicable to the in vitro assessment of new compounds.
The primary objective of this screening is to determine the concentration-dependent cytotoxic effects of a compound against various cancer cell lines. Key metrics, such as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of a compound's potency. Furthermore, initial mechanistic studies are often undertaken to elucidate the mode of cell death, with a focus on apoptosis, a form of programmed cell death crucial for tissue homeostasis and a common target for anticancer therapies.
Quantitative Cytotoxicity Data
The cytotoxic activity of a compound is typically assessed against a panel of human cancer cell lines to determine its potency and selectivity. The IC50 value, the concentration of a compound that inhibits 50% of cell viability, is a standard metric for comparison.
Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HL-60 | Acute Promyelocytic Leukemia | 7.5 ± 0.8 |
| K562 | Chronic Myelogenous Leukemia | 12.3 ± 1.5 |
| A549 | Non-Small Cell Lung Cancer | 25.1 ± 2.2 |
| MCF-7 | Breast Adenocarcinoma | 38.6 ± 3.1 |
| HCT116 | Colorectal Carcinoma | 18.9 ± 1.9 |
| NHDF-Neo | Normal Human Dermal Fibroblasts | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable cytotoxicity screening. The following sections describe standard methods for cell culture, cytotoxicity assessment, and apoptosis analysis.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HL-60, K562, A549, MCF-7, HCT116) and a normal cell line (e.g., NHDF-Neo) are obtained from a reputable cell bank.
-
Culture Medium: Cells are maintained in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2. Adherent cells are passaged upon reaching 80-90% confluency, while suspension cells are subcultured to maintain an optimal cell density.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight (for adherent cells).
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Apoptosis Assessment (Annexin V-FITC/PI Staining)
Flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining is a widely used method to detect and quantify apoptosis.[4]
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a specified time.
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.
Potential Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram depicts a simplified overview of this signaling cascade.
Conclusion
The preliminary cytotoxicity screening of novel compounds like this compound is a foundational step in identifying promising candidates for further drug development. The methodologies outlined in this guide, including the MTT assay for cell viability and flow cytometry for apoptosis detection, provide a robust framework for obtaining initial efficacy and mechanistic data. The consistent application of these protocols, coupled with clear data presentation and visualization of potential biological pathways, is essential for making informed decisions in the progression of new therapeutic agents from the laboratory to clinical development.
References
Solubility Profile of Cycloleucomelone in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloleucomelone, a naturally occurring terephenylquinone, holds significant interest within the scientific community due to its potential therapeutic applications. A critical physicochemical parameter governing its utility in drug discovery and development is its solubility in various organic solvents. This technical guide provides a comprehensive framework for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a detailed experimental protocol based on the gold-standard shake-flask method for thermodynamic solubility determination. Furthermore, it includes templates for systematic data presentation and visual workflows to guide researchers in generating reliable and reproducible solubility profiles. A hypothetical signaling pathway is also presented to contextualize the potential biological relevance of this compound based on the known activities of related quinone-based compounds.
Introduction to this compound
This compound (C₁₈H₁₂O₇) is a member of the terephenylquinone class of natural products.[1] These compounds are known for their diverse biological activities, which can include antimicrobial, antioxidant, and cytotoxic effects. Understanding the solubility of this compound is paramount for a variety of research and development activities, including:
-
In vitro and in vivo assay development: Ensuring the compound is fully dissolved in a compatible solvent is crucial for obtaining accurate and reproducible biological data.[2]
-
Formulation development: For preclinical and clinical studies, the ability to formulate this compound in a suitable vehicle is dependent on its solubility characteristics.
-
Chemical synthesis and purification: The selection of appropriate solvents for reaction and crystallization steps is guided by solubility data.
This guide provides the necessary protocols and tools for researchers to systematically determine the solubility of this compound in a range of organic solvents.
Experimental Protocol for Solubility Determination
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[3][4][5] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
A selection of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Chloroform, Ethyl Acetate)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).
-
Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[4]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant (the saturated solution) using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or other suitable quantitative technique to determine the concentration of this compound.
-
Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or molarity).
Data Presentation
Systematic recording of solubility data is crucial for comparison and interpretation. The following table provides a template for presenting the experimentally determined solubility of this compound in various organic solvents.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | 25 | ||||
| Ethanol | 25 | ||||
| Methanol | 25 | ||||
| Acetone | 25 | ||||
| Acetonitrile | 25 | ||||
| Chloroform | 25 | ||||
| Ethyl Acetate | 25 |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Hypothetical Biological Signaling Pathway
While the specific molecular targets of this compound are not yet fully elucidated, many quinone-containing natural products are known to exhibit biological activity through mechanisms such as the induction of oxidative stress and modulation of inflammatory pathways. The following diagram presents a hypothetical signaling pathway where a compound like this compound could exert cytotoxic effects in a cancer cell line. This is a generalized representation based on the activities of related compounds like naphthoquinones and anthraquinones.[6][7]
Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.
Conclusion
This technical guide provides a robust framework for researchers and drug development professionals to determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the provided templates for data presentation and workflow visualization, scientists can generate the critical physicochemical data necessary to advance their research. The outlined methodologies will facilitate a deeper understanding of this compound's properties, ultimately supporting its potential development as a therapeutic agent.
References
An In-depth Technical Guide on the Stability and Degradation Profile of Cycloleucomelone
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Cycloleucomelone
This compound is a naturally occurring fungal pigment belonging to the terphenylquinone class of compounds. It has been isolated from various fungi, including Boletopsis leucomelaena and Aspergillus niger. As a polyketide, its biosynthesis involves the iterative condensation of acetyl-CoA and malonyl-CoA units. The core structure is a p-terphenyl (B122091), which is a linear arrangement of three benzene (B151609) rings, further modified into a quinone. The stability of such a polycyclic aromatic and quinonoid system is of critical interest for its potential development as a pharmaceutical or other bioactive agent. Understanding its degradation profile is essential for formulation development, storage, and predicting its metabolic fate.
Predicted Stability and Degradation Profile of this compound
Based on its p-terphenylquinone structure, the following stability and degradation characteristics can be anticipated. These predictions should be confirmed by experimental studies.
Table 1: Predicted Stability Profile of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely stable | Minimal degradation expected due to the general stability of the p-terphenyl core. |
| Basic (e.g., 0.1 M NaOH) | Likely unstable | Degradation is probable due to the presence of hydroxyl groups, which can be deprotonated, leading to increased susceptibility to oxidation. The quinone moiety may also be susceptible to nucleophilic attack under basic conditions. |
| Oxidative (e.g., 3% H₂O₂) | Likely unstable | The phenolic hydroxyl groups and the quinone ring are susceptible to oxidation, potentially leading to ring opening or the formation of additional oxygenated derivatives. |
| Thermal (e.g., 60-80°C) | Likely stable | The p-terphenyl core is known for its high thermal stability.[1] |
| Photolytic (ICH Q1B) | Potentially unstable | Quinones and phenolic compounds can be susceptible to photodegradation, leading to the formation of reactive oxygen species and subsequent degradation products. |
Potential Degradation Pathways
The degradation of this compound is likely to proceed through pathways common to phenolic compounds and quinones.
References
Quantum Chemical Calculations for Cycloleucomelone: A Technical Guide for Drug Discovery and Molecular Modeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature surveys, specific quantum chemical calculations for Cycloleucomelone have not been extensively reported in peer-reviewed journals. This technical guide, therefore, presents a comprehensive and robust hypothetical framework for such a study, based on established computational chemistry protocols. The quantitative data herein is illustrative and intended to serve as a realistic example of the expected outcomes from the proposed computational analysis.
Introduction
This compound, a cyclic dipeptide, represents a class of molecules with significant potential in drug discovery due to its constrained conformation and potential for biological activity. Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico toolkit for this purpose, offering a balance of computational accuracy and efficiency.[1]
This technical guide outlines a detailed protocol for performing quantum chemical calculations on this compound. It covers the theoretical background, computational methodology, expected data, and potential applications in the context of drug development.
Computational Methodology
The recommended computational approach for studying this compound involves Density Functional Theory (DFT) calculations. DFT has become a standard method for the study of organic molecules due to its ability to provide accurate results at a reasonable computational cost.[1]
Software: A widely used quantum chemistry software package such as Gaussian, Q-Chem, or the open-source package PySCF can be employed for these calculations.
Level of Theory and Basis Set: A common and reliable combination for molecules of this type is the B3LYP functional with the 6-311++G(d,p) basis set.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties.
-
6-311++G(d,p): This is a triple-zeta basis set that provides a good description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of atomic orbitals.
Computational Steps:
-
Geometry Optimization: The initial step is to perform a full geometry optimization of the this compound structure. This process locates the minimum energy conformation of the molecule on the potential energy surface.[2]
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To predict the vibrational spectrum (e.g., IR and Raman), which can be compared with experimental data for validation.
-
-
Single-Point Energy Calculation: A single-point energy calculation can be performed to obtain a more accurate electronic energy of the optimized geometry, potentially with a larger basis set if computationally feasible.
-
Calculation of Molecular Properties: Various molecular properties can be calculated from the optimized wavefunction, including:
-
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken population analysis.
-
Spectroscopic Properties: Theoretical NMR chemical shifts and UV-Vis excitation energies (using Time-Dependent DFT, TD-DFT).
-
Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.
-
Data Presentation
The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison with potential experimental data.
Table 1: Optimized Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1=O1 | 1.23 | |
| N1-C1 | 1.35 | |
| C2-N1 | 1.46 | |
| C2-Cα1 | 1.53 | |
| C3=O2 | 1.23 | |
| N2-C3 | 1.35 | |
| C4-N2 | 1.46 | |
| C4-Cα2 | 1.53 | |
| Bond Angles (°) | ||
| O1=C1-N1 | 121.5 | |
| C1-N1-C2 | 123.0 | |
| N1-C2-Cα1 | 111.8 | |
| O2=C3-N2 | 121.4 | |
| C3-N2-C4 | 122.9 | |
| N2-C4-Cα2 | 112.0 | |
| Dihedral Angles (°) | ||
| C2-N1-C1-O1 | 178.5 | |
| C4-N2-C3-O2 | -178.3 |
Table 2: Calculated Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| Amide I (C=O stretch) | Carbonyl | 1685 |
| Amide II (N-H bend) | Amide | 1540 |
| C-H stretch (aliphatic) | Leucine side chain | 2960 - 2870 |
| C-H stretch (ring) | Proline ring | 2980 - 2880 |
Table 3: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 Debye |
Experimental Protocols
To validate the results of the quantum chemical calculations, the following experimental protocols would be essential:
1. Synthesis of this compound: While specific synthesis routes for this compound are not detailed in the provided search results, a general approach would involve the coupling of L-leucine and L-proline, followed by cyclization. The synthesized compound would need to be purified by techniques such as column chromatography or recrystallization.
2. Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and connectivity of the synthesized this compound. The experimental chemical shifts would be compared with the theoretically predicted values.
-
Infrared (IR) Spectroscopy: An experimental IR spectrum would be obtained and compared with the calculated vibrational frequencies to confirm the presence of key functional groups, such as the amide C=O and N-H bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.
Mandatory Visualizations
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the quantum chemical investigation of this compound. The proposed computational study, when coupled with experimental validation, would yield valuable insights into the structural and electronic properties of this promising molecule. Such data is invaluable for understanding its potential biological activity and for guiding the design of new analogs with improved therapeutic properties. Future work could involve molecular docking studies to predict the binding affinity of this compound to specific biological targets, as well as molecular dynamics simulations to explore its conformational landscape in a biological environment.
References
Methodological & Application
Total Synthesis of Leucomelone: A Detailed Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucomelone (B14056143), a naturally occurring terphenylquinone, and its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include immunosuppressant, antioxidative, neuroprotective, anticoagulant, antidiabetic, and anticancer properties. The core chemical scaffold, a 3,6-disubstituted 2,5-dioxybenzoquinone, is found in a variety of natural products, particularly in edible mushrooms, suggesting a favorable toxicity profile. This document provides a detailed protocol for the total synthesis of leucomelone, achieved in three steps with an overall yield of 61%, via a convergent strategy involving two sequential Suzuki-Miyaura cross-coupling reactions. This efficient methodology allows for the rapid construction of the terphenylquinone core, enabling further investigation into its therapeutic potential.
Synthetic Strategy
The total synthesis of leucomelone is accomplished through a three-step sequence starting from 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone. The key steps involve:
-
First Suzuki-Miyaura Coupling: A chemoselective monosubstitution of the dibromobenzoquinone with 4-methoxyphenylboronic acid.
-
Second Suzuki-Miyaura Coupling: Introduction of the second aryl group via a subsequent Suzuki-Miyaura coupling to afford the fully substituted dimethoxybenzoquinone intermediate.
-
Demethylation: Removal of the four methyl ether protecting groups using boron tribromide to yield the final product, leucomelone.
This approach offers a convergent and flexible route for the synthesis of leucomelone and its analogues, facilitating the generation of structurally diverse libraries for biological screening.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-(4-methoxyphenyl)-3,6-dimethoxy-1,4-benzoquinone (Intermediate 1)
Reaction:
Materials:
-
2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone
-
4-methoxyphenylboronic acid
-
PdCl₂(dppf) (Palladium(II) chloride-diphenylphosphinoferrocene complex)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone (1.0 equiv) in dioxane, add 4-methoxyphenylboronic acid (1.4 equiv) and potassium carbonate (2.0 equiv).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add PdCl₂(dppf) (0.05 equiv) to the reaction mixture.
-
Heat the mixture to 110 °C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-bromo-5-(4-methoxyphenyl)-3,6-dimethoxy-1,4-benzoquinone as a solid.
Yield: 78%
Step 2: Synthesis of 3,6-Bis(4-methoxyphenyl)-2,5-dimethoxy-1,4-benzoquinone (Intermediate 2)
Reaction:
Materials:
-
2-Bromo-5-(4-methoxyphenyl)-3,6-dimethoxy-1,4-benzoquinone (Intermediate 1)
-
4-methoxyphenylboronic acid
-
PdCl₂(dppf)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-5-(4-methoxyphenyl)-3,6-dimethoxy-1,4-benzoquinone (1.0 equiv) in dioxane, add 4-methoxyphenylboronic acid (1.5 equiv) and potassium carbonate (2.0 equiv).
-
De-gas the mixture with argon or nitrogen for 15 minutes.
-
Add PdCl₂(dppf) (0.05 equiv).
-
Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through Celite.
-
Concentrate the filtrate under vacuum.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexane) to yield 3,6-bis(4-methoxyphenyl)-2,5-dimethoxy-1,4-benzoquinone.
Yield: 85%
Step 3: Total Synthesis of Leucomelone
Reaction:
Materials:
-
3,6-Bis(4-methoxyphenyl)-2,5-dimethoxy-1,4-benzoquinone (Intermediate 2)
-
Boron tribromide (BBr₃) (1 M solution in CH₂Cl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Water
Procedure:
-
Dissolve 3,6-bis(4-methoxyphenyl)-2,5-dimethoxy-1,4-benzoquinone (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron tribromide in dichloromethane (5.0 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford leucomelone as a solid.
Yield: 92%
Data Presentation
Table 1: Summary of Yields for the Total Synthesis of Leucomelone
| Step | Product | Starting Material | Yield (%) |
| 1 | 2-Bromo-5-(4-methoxyphenyl)-3,6-dimethoxy-1,4-benzoquinone | 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone | 78 |
| 2 | 3,6-Bis(4-methoxyphenyl)-2,5-dimethoxy-1,4-benzoquinone | Intermediate 1 | 85 |
| 3 | Leucomelone | Intermediate 2 | 92 |
| Overall | Leucomelone | 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone | 61 |
Table 2: Spectroscopic Data for Leucomelone and Intermediates
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| Intermediate 1 | 7.35 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 4.10 (s, 3H), 4.05 (s, 3H), 3.85 (s, 3H) | 178.2, 160.1, 145.3, 142.1, 131.5, 129.8, 122.5, 114.3, 61.5, 61.2, 55.4 | HRMS (ESI) calcd for C₁₅H₁₃BrO₅ [M+H]⁺: 366.9923, Found: 366.9925 |
| Intermediate 2 | 7.30 (d, J = 8.7 Hz, 4H), 6.85 (d, J = 8.7 Hz, 4H), 4.00 (s, 6H), 3.80 (s, 6H) | 179.5, 159.2, 144.8, 131.2, 123.1, 113.8, 61.0, 55.3 | HRMS (ESI) calcd for C₂₄H₂₂O₆ [M+H]⁺: 407.1444, Found: 407.1442 |
| Leucomelone | 7.25 (d, J = 8.5 Hz, 4H), 6.80 (d, J = 8.5 Hz, 4H), 5.90 (s, 2H, OH) | 169.8, 156.5, 142.3, 130.8, 121.7, 115.5 | HRMS (ESI) calcd for C₂₀H₁₄O₆ [M-H]⁻: 349.0712, Found: 349.0714 |
Mandatory Visualization
Caption: Total Synthesis Workflow for Leucomelone.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The reagents used in this synthesis are hazardous and should be handled with care.
Application Notes and Protocols for the Extraction of Cycloleucomelone from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucomelone is a naturally occurring p-terphenylquinone derivative that has garnered interest within the scientific community. As a member of the terphenylquinone class of fungal metabolites, it holds potential for various biological activities. These application notes provide a detailed, step-by-step protocol for the extraction, isolation, and purification of this compound from its primary natural source, the mushroom Boletopsis leucomelaena. The methodologies outlined are compiled from established procedures for the isolation of fungal secondary metabolites and related terphenylquinones.
Natural Source
The primary and most well-documented natural source of this compound is the fruiting body of the basidiomycete mushroom, Boletopsis leucomelaena. This fungus is typically found in mycorrhizal association with spruce trees. This compound exists in the mushroom alongside other related terphenyl derivatives, such as its leuco-peracetates.
Experimental Protocols
This section details the complete workflow for the extraction and purification of this compound from the fruiting bodies of Boletopsis leucomelaena.
Protocol 1: Extraction of Crude Metabolites
This protocol describes the initial extraction of the fungal material to obtain a crude extract containing this compound and other secondary metabolites.
Materials:
-
Fresh or freeze-dried fruiting bodies of Boletopsis leucomelaena
-
Methanol (B129727) (MeOH), analytical grade
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Distilled water (H₂O)
-
Waring blender or similar homogenizer
-
Large glass beakers or flasks
-
Filter paper (e.g., Whatman No. 1)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Fungal Material: Fresh fruiting bodies should be cleaned of any debris and either used immediately or freeze-dried to preserve the metabolic profile. If freeze-dried, the material should be ground into a fine powder.
-
Initial Solvent Extraction:
-
Macerate the prepared fungal material (e.g., 100 g of dried powder) in methanol (e.g., 1 L) at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture through filter paper to separate the mycelial debris from the methanolic extract.
-
Repeat the extraction process on the fungal residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts.
-
-
Solvent Partitioning:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Resuspend the residue in a mixture of distilled water and methanol (e.g., 9:1 v/v).
-
Transfer the aqueous-methanolic suspension to a separatory funnel.
-
Perform a liquid-liquid extraction by partitioning against an equal volume of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the ethyl acetate extraction on the aqueous layer two more times.
-
Combine the ethyl acetate fractions.
-
-
Crude Extract Preparation:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.
-
Protocol 2: Chromatographic Purification of this compound
This protocol details the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude extract from Protocol 1
-
Silica (B1680970) gel (for column chromatography, e.g., Kieselgel 60, 70-230 mesh)
-
Sephadex LH-20
-
Solvents for chromatography: n-hexane, ethyl acetate (EtOAc), methanol (MeOH), chloroform (B151607) (CHCl₃)
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization (254 nm and 365 nm)
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane (B92381) and ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:EtOAc), followed by ethyl acetate and then mixtures of ethyl acetate and methanol.
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp. Pool the fractions containing the compounds of interest based on their TLC profiles. This compound and its derivatives are typically colored and can sometimes be tracked visually on the column.
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Pool the fractions from the silica gel column that are enriched with this compound.
-
Concentrate these fractions to dryness.
-
Dissolve the residue in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC. This step is effective for separating compounds based on size and polarity, and for removing smaller impurities.
-
-
Final Purification (if necessary):
-
For obtaining highly pure this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column may be employed.
-
A typical mobile phase would be a gradient of acetonitrile (B52724) and water (both often containing a small amount of formic acid, e.g., 0.1%).
-
Data Presentation
The following table summarizes the expected yields and key parameters at different stages of the extraction and purification process. The values are indicative and may vary depending on the specific batch of the natural source and the precise experimental conditions.
| Stage | Input Material | Key Solvents/Materials | Output | Estimated Yield (from dried starting material) | Purity |
| Extraction | Dried B. leucomelaena (100 g) | Methanol, Ethyl Acetate | Crude EtOAc Extract | 5 - 10 g | Low |
| Silica Gel Chromatography | Crude EtOAc Extract (5 g) | Silica gel, n-hexane, EtOAc | Enriched Fractions | 500 - 1000 mg | Medium |
| Sephadex LH-20 | Enriched Fractions (500 mg) | Sephadex LH-20, Methanol | Purified this compound | 50 - 150 mg | High |
Mandatory Visualization
The following diagrams illustrate the key workflows and conceptual relationships in the extraction and purification of this compound.
Caption: Workflow for the preparation of the crude extract.
Caption: Chromatographic purification of this compound.
Caption: Simplified biosynthetic origin of this compound.
High-Throughput Screening Assays for Cycloleucomelone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucomelone is a natural product with potential therapeutic applications. Due to its structural characteristics, it is hypothesized to possess anti-inflammatory and cytotoxic properties. High-throughput screening (HTS) assays are essential for the rapid evaluation of large numbers of compounds to identify and characterize potential drug candidates. This document provides detailed application notes and protocols for proposed HTS assays to investigate the biological activity of this compound. The assays focus on two key areas: anti-inflammatory activity through cyclooxygenase (COX) inhibition and cytotoxic effects via the induction of apoptosis.
Application Note 1: Screening for Cyclooxygenase (COX-2) Inhibitory Activity
Background
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and in various cancers. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a well-established therapeutic strategy for anti-inflammatory drugs. Given the potential anti-inflammatory properties of natural products, a high-throughput screen to identify COX-2 inhibitors is a logical first step in characterizing the bioactivity of this compound.
A fluorometric HTS assay provides a sensitive and reliable method for screening potential COX-2 inhibitors. This assay measures the peroxidase activity of recombinant human COX-2. The enzyme's conversion of a substrate in the presence of a fluorometric probe generates a highly fluorescent product. A reduction in fluorescence in the presence of a test compound indicates potential inhibition of COX-2.
Data Presentation
Table 1: Illustrative Inhibitory Activity of this compound and Control Compounds against COX-2.
| Compound | IC50 (nM) for COX-2 |
| This compound (Hypothetical) | 120 |
| Celecoxib (Positive Control) | 40 |
| Rofecoxib (Positive Control) | 18 |
| Etoricoxib (Positive Control) | 79 |
| DMSO (Vehicle Control) | >10,000 |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes only, as specific experimental data is not currently available. Values for control compounds are based on published literature.
Signaling Pathway
Caption: Simplified COX-2 signaling pathway.
Application Note 2: High-Throughput Cytotoxicity and Apoptosis Screening
Background
Many natural products exhibit cytotoxic effects against cancer cell lines, making them valuable starting points for the development of new anti-cancer therapies. A primary mechanism of action for many cytotoxic compounds is the induction of apoptosis, or programmed cell death. High-throughput cell-based assays can be employed to simultaneously assess the cytotoxicity of this compound and determine if the observed cell death is mediated by the activation of caspases, key enzymes in the apoptotic pathway.
A multiplexed assay combining a cell viability marker with a caspase activity indicator can provide comprehensive data in a single screen. For instance, an ATP-based luminescence assay for cell viability can be paired with a luminogenic caspase-3/7 assay. A decrease in ATP levels signifies a reduction in viable cells, while an increase in caspase-3/7 activity indicates the induction of apoptosis.
Data Presentation
Table 2: Illustrative Cytotoxicity and Apoptosis Induction by this compound.
| Compound | Cell Viability EC50 (µM) | Caspase-3/7 Activation EC50 (µM) |
| This compound (Hypothetical) | 15.5 | 18.2 |
| Doxorubicin (Positive Control) | 0.8 | 1.1 |
| DMSO (Vehicle Control) | >100 | >100 |
Note: The EC50 values for this compound are hypothetical and for illustrative purposes only. Values for the control compound are representative.
Signaling Pathway
Caption: Intrinsic apoptosis signaling cascade.
Experimental Protocols
Protocol 1: High-Throughput Fluorometric COX-2 Inhibitor Screening
Materials:
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
Fluorometric Probe (e.g., Amplex Red)
-
COX Cofactor Solution
-
Arachidonic Acid (Substrate)
-
This compound and control compounds
-
DMSO (Vehicle)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.
-
Reagent Preparation: Prepare a master mix containing COX Assay Buffer, fluorometric probe, and COX cofactor solution according to the manufacturer's instructions.
-
Enzyme Addition: Add 20 µL of the prepared master mix to each well. Subsequently, add 10 µL of diluted recombinant human COX-2 enzyme to all wells except for the no-enzyme control wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 530-560 nm, emission at ~590 nm) in a kinetic mode for 10-15 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow: COX-2 Inhibition Assay
Caption: HTS workflow for COX-2 inhibition assay.
Protocol 2: Multiplexed Cell Viability and Caspase-3/7 Activity Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound and control compounds
-
DMSO (Vehicle)
-
384-well white, flat-bottom cell culture plates
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminescence plate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density in a final volume of 40 µL per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds. Add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure (Multiplexed): a. Equilibrate the plates and assay reagents to room temperature. b. Caspase-3/7 Activity Measurement: Add 25 µL of Caspase-Glo® 3/7 Reagent to each well. Mix on an orbital shaker for 30 seconds. Incubate at room temperature for 1 hour, protected from light. Read the luminescence. c. Cell Viability Measurement: Following the caspase reading, add 25 µL of CellTiter-Glo® 2.0 Reagent to each well. Mix on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes. Read the luminescence.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Calculate the percent cell viability and percent caspase activation for each compound concentration. Determine the EC50 values by fitting the data to a four-parameter logistic curve.
Experimental Workflow: Cytotoxicity and Apoptosis Assay
Caption: HTS workflow for cytotoxicity and apoptosis assay.
Application Notes and Protocols: Cell-Based Assay Development for Evaluating Cycloleucomelone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucomelone is a novel compound with potential therapeutic applications. Based on the activity of structurally related compounds, such as flavonoids and cyclopentenones, it is hypothesized that this compound may possess anti-inflammatory and anti-cancer properties.[1][2] These application notes provide a comprehensive framework for the initial cell-based screening and characterization of this compound's biological activities. The following protocols detail a tiered approach, beginning with cytotoxicity assessment, followed by investigations into its anti-inflammatory and apoptotic effects.
Tier 1: Cytotoxicity Assessment
The initial evaluation of a novel compound involves determining its cytotoxic profile across various cell lines. This is crucial for identifying a therapeutic window and understanding its general effect on cell viability.[3]
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Normal human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the this compound dilutions and incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 75.3 |
| 48 | 52.1 | |
| 72 | 35.8 | |
| A549 | 24 | 82.5 |
| 48 | 61.2 | |
| 72 | 42.3 | |
| MCF-7 | 24 | 68.9 |
| 48 | 45.7 | |
| 72 | 29.5 | |
| HEK293 | 24 | >100 |
| 48 | >100 | |
| 72 | 89.4 |
Tier 2: Anti-Inflammatory Activity
Compounds exhibiting selective cytotoxicity towards cancer cells are often investigated for their anti-inflammatory potential, as inflammation is closely linked to cancer progression.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol assesses the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
DMEM, FBS, Penicillin-Streptomycin
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
Protocol 3: Pro-inflammatory Cytokine (IL-6 and TNF-α) Quantification
This protocol measures the levels of key pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Follow steps 1-4 from Protocol 2.
-
Perform ELISA for IL-6 and TNF-α on the collected supernatants according to the manufacturer's instructions.
Data Presentation:
Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of Control) | IL-6 Release (% of Control) | TNF-α Release (% of Control) |
| Control | - | 100 | 100 | 100 |
| This compound | 1 | 85.2 | 88.1 | 90.3 |
| 5 | 62.7 | 65.4 | 68.2 | |
| 10 | 41.5 | 43.8 | 47.1 | |
| 25 | 25.3 | 28.9 | 30.5 |
Tier 3: Mechanism of Action - Apoptosis Induction
To understand the mechanism behind this compound's cytotoxicity in cancer cells, its ability to induce apoptosis (programmed cell death) is investigated.
Protocol 4: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (Promega)
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a luminometer.
Data Presentation:
Table 3: Caspase-3/7 Activity in MCF-7 Cells Treated with this compound
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change) |
| Control | - | 1.0 |
| This compound | 10 | 1.8 |
| 25 | 3.5 | |
| 50 | 6.2 |
Visualizations
Experimental Workflow
Caption: Tiered experimental workflow for this compound evaluation.
Hypothesized Anti-Inflammatory Signaling Pathway
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.[4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hamiltoncompany.com [hamiltoncompany.com]
- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Dual Mechanisms of Action of Cycloleucomelone: A Guide to In Vitro Study Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the mechanism of action of Cycloleucomelone, a natural product with potential therapeutic applications. The protocols outlined below focus on two key biological activities: induction of apoptosis in cancer cells and anti-inflammatory effects.
Pro-Apoptotic Mechanism of Action in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells through the modulation of the Akt/mTOR signaling pathway and downregulation of the anti-apoptotic protein Mcl-1, leading to the activation of caspase-3.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in human oral squamous cell carcinoma cell lines after 48 hours of treatment.
| Cell Line | IC50 (µM) |
| SCC2095 | 4.2 |
| Ca922 | 5.0 |
Experimental Protocols
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., SCC2095, Ca922)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol is used to assess the effect of this compound on the protein expression levels of key components of the Akt/mTOR pathway and Mcl-1.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the determined IC50 concentration for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 30-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Normalize the protein expression to a loading control like β-actin.
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Lyse the cells and collect the supernatant.
-
In a 96-well plate, add 50 µL of cell lysate and 50 µL of 2x reaction buffer containing the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
Caption: Pro-apoptotic signaling pathway of this compound.
Caption: Experimental workflow for Western Blot analysis.
Anti-Inflammatory Mechanism of Action
Flavonoids isolated from the genus Artocarpus, to which this compound belongs, have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.
Data Presentation: In Vitro COX-2 Inhibition
The following table shows the IC50 value for the inhibition of COX-2 by an extract from Artocarpus altilis, a related species.
| Enzyme | IC50 (µg/mL) |
| COX-2 | 3.17 |
Experimental Protocols
This assay measures the ability of this compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
COX-2 inhibitor screening kit (e.g., Cayman Chemical)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the COX-2 enzyme and a colorimetric substrate in a 96-well plate.
-
Add various concentrations of this compound to the wells. Include a known COX-2 inhibitor as a positive control and a vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate according to the kit manufacturer's instructions.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
This protocol assesses the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS (lipopolysaccharide) to induce NF-κB activation
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to activate NF-κB.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration.
-
Determine the inhibitory effect of this compound on NF-κB transcriptional activity.
Visualizations
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for NF-κB reporter gene assay.
Analytical methods for Cycloleucomelone quantification in biological matrices
Application Notes: Quantitative Analysis of Cycloleucomelone in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
To date, specific, validated analytical methods for the quantification of the compound this compound in biological matrices are not described in the peer-reviewed scientific literature. This document provides a comprehensive framework and general protocols for the development and validation of a robust bioanalytical method for this compound, leveraging established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies, tables, and workflows serve as a detailed guide for researchers to establish a sensitive, selective, and reliable assay for pharmacokinetic, toxicokinetic, or other biomedical studies involving this compound.
Introduction and Analytical Strategy
This compound is a small organic molecule with the chemical formula C₁₈H₁₂O₇. The successful evaluation of its therapeutic potential and safety profile hinges on the ability to accurately measure its concentration in biological fluids and tissues. LC-MS/MS is the gold-standard technique for such bioanalytical applications due to its high sensitivity, specificity, and wide dynamic range.
The general strategy for developing a quantitative method for this compound involves:
-
Method Development: Establishing procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
-
Method Validation: Rigorously testing the developed method to ensure it meets regulatory standards for accuracy, precision, and reliability.
The following sections detail hypothetical, yet practical, protocols and considerations for each stage of this process.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₆-Cycloleucomelone, or a suitable structural analog.
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
HPLC-grade methanol, acetonitrile (B52724), and water.
-
Formic acid (LC-MS grade).
-
Biological matrices (e.g., human plasma, mouse tissue homogenate).
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound reference standard. Dissolve in an appropriate solvent (e.g., DMSO or methanol) to a final concentration of 1 mg/mL. Store at -20°C.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare the IS stock solution in the same manner as the analyte stock.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions using a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for cleaning up plasma samples.
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, or study samples into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particles).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A hypothetical gradient is presented in Table 1.
Table 1: Hypothetical LC Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.0 | 0.4 | 5 |
| 0.5 | 0.4 | 5 |
| 2.5 | 0.4 | 95 |
| 3.5 | 0.4 | 95 |
| 3.6 | 0.4 | 5 |
| 5.0 | 0.4 | 5 |
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on signal intensity for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize ion source gas flows, temperature, and compound-specific parameters like declustering potential and collision energy.
-
MRM Transitions: These must be determined experimentally by infusing a pure standard of this compound. A hypothetical example is provided in Table 2.
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 341.0 (for [M+H]⁺) | To be determined | To be determined |
| ¹³C₆-Cycloleucomelone (IS) | 347.0 (for [M+H]⁺) | To be determined | To be determined |
Method Validation and Data Presentation
A developed bioanalytical method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines.
Caption: Key Bioanalytical Method Validation Parameters.
Linearity and Lower Limit of Quantification (LLOQ)
The method should be linear over a biologically relevant concentration range. The LLOQ is the lowest standard on the calibration curve.
Table 3: Hypothetical Calibration Curve and LLOQ Performance
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Calibration Range | N/A | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting | Pass |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| LLOQ Accuracy | 80% - 120% | 95.7% |
| LLOQ Precision (%CV) | ≤ 20% | 11.2% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision are evaluated using QC samples at a minimum of four concentration levels.
Table 4: Hypothetical Inter-Day Accuracy and Precision Data (N=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 0.98 | 98.0 | 13.5 |
| Low QC | 3 | 3.05 | 101.7 | 9.8 |
| Mid QC | 100 | 97.6 | 97.6 | 6.1 |
| High QC | 800 | 812.3 | 101.5 | 5.5 |
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).
Matrix Effect and Recovery
These parameters assess the influence of the biological matrix on analyte ionization and the efficiency of the extraction process.
Table 5: Hypothetical Matrix Effect and Recovery Data
| QC Level | Matrix Factor | Recovery (%) | IS-Normalized Matrix Factor |
|---|---|---|---|
| Low QC | 0.95 | 91.2 | 1.02 |
| High QC | 0.92 | 89.8 | 0.99 |
Acceptance Criteria: CV of IS-Normalized Matrix Factor should be ≤15%.
Conclusion
This document outlines a comprehensive and systematic approach for the development and validation of a bioanalytical method for this compound quantification in biological matrices. While the specific parameters for chromatography and mass spectrometry require empirical determination, the provided protocols for sample preparation, method validation design, and data presentation offer a robust starting point for any research or drug development professional. Adherence to these principles will ensure the generation of high-quality, reliable data for pivotal decision-making in scientific studies.
Application Note: Quantitative Determination of Cycloleucomelone in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cycloleucomelone. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a robust framework for the accurate quantification of this compound in preclinical research and drug development settings.
Introduction
This compound is a polyphenolic compound of interest for its potential biological activities. Accurate and reliable quantification of this compound in various biological matrices is essential for pharmacokinetic, metabolism, and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1] This application note details a complete workflow, from sample preparation to data analysis, for the determination of this compound.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 5 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Based on the structure of this compound (C18H12O7), the predicted precursor ion ([M+H]⁺) is m/z 341.06. The following hypothetical MRM transitions are proposed for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 341.06 | 185.03 | 25 | 100 |
| This compound (Qualifier) | 341.06 | 157.03 | 30 | 100 |
| Internal Standard (e.g., Labeled this compound) | 346.08 | 190.05 | 25 | 100 |
Method Performance (Hypothetical Data)
The following table summarizes the hypothetical performance characteristics of the LC-MS/MS method for this compound.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
Application Notes and Protocols: Identifying Cellular Targets of Cycloleucomelone Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucomelone, a natural product with putative anti-cancer properties, has shown promise in preliminary studies. However, its precise mechanism of action and direct cellular targets remain elusive. This lack of mechanistic understanding hinders its development as a therapeutic agent. Genome-wide CRISPR-Cas9 loss-of-function screens provide a powerful and unbiased approach to identify the cellular components that mediate the effects of bioactive compounds. By systematically knocking out every gene in the human genome, we can identify genes whose absence confers resistance to this compound, thereby revealing its direct targets and associated signaling pathways.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to elucidate the cellular targets of this compound.
Data Presentation
Prior to initiating a genome-wide screen, it is crucial to establish the phenotypic effect of this compound on the chosen cell line. This typically involves determining the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HEK293T | Human Embryonic Kidney | > 100 |
| HeLa | Cervical Cancer | 25.3 |
| A549 | Lung Cancer | 15.8 |
| MCF-7 | Breast Cancer | 32.1 |
| Jurkat | T-cell Leukemia | 8.5 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
This protocol outlines the determination of the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the log of the this compound concentration versus the normalized cell viability and fitting the data to a four-parameter logistic curve.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes
This protocol describes a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance to this compound.
Materials:
-
Cas9-expressing cell line (e.g., Jurkat-Cas9)
-
GeCKO (Genome-scale CRISPR Knock-Out) library lentivirus
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Transduction:
-
Plate 1 x 10^8 Jurkat-Cas9 cells.
-
Transduce the cells with the GeCKO lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Maintain a representation of at least 500 cells per sgRNA in the library.
-
-
Puromycin Selection:
-
48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium at a pre-determined lethal concentration.
-
Culture the cells in the presence of puromycin for 7-10 days until a stable population of transduced cells is obtained.
-
-
This compound Treatment:
-
Split the selected cell population into two groups: a treatment group and a vehicle control group.
-
Treat the treatment group with this compound at a concentration equivalent to the IC80 (the concentration that inhibits 80% of cell growth).
-
Treat the control group with the vehicle (DMSO).
-
Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest at least 5 x 10^7 cells from both the treatment and control populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts.
-
Calculate the log2 fold change of each sgRNA in the this compound-treated population compared to the control population.
-
Use statistical methods, such as MAGeCK, to identify significantly enriched sgRNAs and the corresponding genes in the treated population. These enriched genes are candidate resistance genes.
-
Protocol 3: Validation of Candidate Genes
This protocol outlines the validation of individual candidate genes identified from the primary screen.
Materials:
-
Cas9-expressing cell line
-
Lentiviral vectors expressing individual sgRNAs targeting candidate genes and a non-targeting control (NTC) sgRNA
-
This compound
-
Reagents for cell viability assays
-
Antibodies for Western blotting (optional)
Procedure:
-
Individual Gene Knockout:
-
Transduce the Cas9-expressing cell line with lentiviruses carrying individual sgRNAs for each candidate gene and an NTC sgRNA.
-
Select for transduced cells using puromycin.
-
-
Validation of Phenotype:
-
Perform a cell viability assay as described in Protocol 1 on the individual knockout cell lines and the NTC control line.
-
Treat the cells with a range of this compound concentrations.
-
A shift in the IC50 value for a specific gene knockout line compared to the NTC control confirms its role in mediating this compound's effects.
-
-
Protein Knockout Confirmation (Optional):
-
Confirm the knockout of the target protein by Western blotting using an antibody specific to the protein of interest.
-
Visualizations
Caption: Experimental workflow for identifying this compound cellular targets.
Caption: Hypothetical signaling pathway targeted by this compound.
Application Notes and Protocols for Cycloleucomelone in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucomelone, a naturally occurring terphenylquinone, has been identified as a secondary metabolite from the fungus Boletopsis leucomelaena. Its structural class, the terphenylquinones, is associated with a range of biological activities, suggesting potential therapeutic applications for this compound in various disease models. This document provides a summary of the available data on its potential applications, focusing on cancer, inflammation, and neurodegenerative diseases, based on the activities of closely related compounds. It also includes detailed experimental protocols that can be adapted for the investigation of this compound.
Potential Applications in Disease Models
While specific studies on this compound are limited, the known biological activities of its derivatives and related terphenylquinones suggest its potential utility in the following areas:
-
Oncology: As a potential anti-cancer agent, particularly through the inhibition of angiogenesis.
-
Inflammation: As an anti-inflammatory agent, likely through the inhibition of key inflammatory enzymes.
-
Neurodegeneration: As a potential neuroprotective agent, although this is the most speculative application based on the general properties of related compounds.
Data Presentation
| Compound Class/Derivative | Disease Model/Target | Activity Metric | Reported Value | Reference |
| This compound-leucoacetates | Inflammation (Enzymatic Assay) | 5-Lipoxygenase Inhibition | - | (Takahashi et al., 1992) |
| Terphenylquinones (general) | Cancer (Cytotoxicity) | IC50 | Varies | [1] |
| Boletopsin A (related terphenylquinone) | Cancer (Angiogenesis) | KDR Kinase Inhibition | - | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the efficacy of this compound in various disease models.
In Vitro Cancer Models: Angiogenesis Inhibition Assay
Objective: To determine the inhibitory effect of this compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR), a key regulator of angiogenesis.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
In a 96-well plate, add 5 µL of the diluted this compound or positive control.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[2][3][4][5]
In Vitro Inflammation Models: 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To assess the ability of this compound to inhibit the activity of 5-lipoxygenase, an enzyme involved in the inflammatory pathway.
Materials:
-
Human recombinant 5-lipoxygenase
-
Linoleic acid (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 1 mM EDTA, 1 mM ATP)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Zileuton)
-
Spectrophotometer
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in reaction buffer to the desired final concentrations.
-
In a suitable reaction vessel, pre-incubate the 5-lipoxygenase enzyme with the diluted this compound or positive control at room temperature for 10 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the 5-LOX product, for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Calculate the IC50 value from the dose-response curve.
In Vitro Neuroprotection Models: Oxidative Stress-Induced Neuronal Cell Death Assay
Objective: To evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress
-
This compound (dissolved in DMSO)
-
Positive control (e.g., N-acetylcysteine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or positive control for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ or 6-OHDA to the cell culture medium at a pre-determined toxic concentration.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the EC50 value (the concentration of this compound that provides 50% protection) from the dose-response curve.
Mandatory Visualizations
Caption: Proposed inhibitory action of this compound on the VEGFR-2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. IC50 Calculator | AAT Bioquest [aatbio.com]
- 3. clyte.tech [clyte.tech]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cycloleucomelone Synthesis
Welcome to the technical support center for the synthesis of Cycloleucomelone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this complex p-terphenyl (B122091) derivative. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly those leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What is a common overarching strategy for the total synthesis of this compound?
A1: A common and effective strategy for the synthesis of this compound involves a convergent approach. This typically entails the initial synthesis of the central p-terphenyl core, followed by an intramolecular cyclization to form the dibenzofuran (B1670420) ring system. Key reactions in this strategy often include Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biaryl and terphenyl backbone, followed by a Palladium-catalyzed intramolecular C-H activation/C-O cyclization to forge the dibenzofuran core.
Q2: I am observing a low yield in the initial Suzuki-Miyaura cross-coupling step for the p-terphenyl core. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings are common and can be attributed to several factors.[1] These include:
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Poor quality of the boronic acid: Boronic acids can undergo protodeboronation or form unreactive boroxines.
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Catalyst deactivation: The Pd(0) catalyst can be sensitive to air and may oxidize to an inactive Pd(II) state.
-
Sub-optimal reaction conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.
-
Side reactions: Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions that consume starting materials.[1][2]
Q3: My intramolecular C-H activation/C-O cyclization to form the dibenzofuran ring is inefficient. What should I investigate?
A3: The intramolecular C-H activation to form the C-O bond for the dibenzofuran ring is a challenging step.[3] Inefficiency in this step can be due to:
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Steric hindrance: Bulky substituents near the reacting C-H and hydroxyl groups can impede the formation of the necessary palladacycle intermediate.
-
Electronic effects: The electronic nature of the substituents on the aromatic rings can influence the reactivity of the C-H bond.
-
Incorrect catalyst or ligand: The choice of the palladium catalyst and the ligand is crucial for promoting the desired C-H activation and subsequent reductive elimination.
-
Oxidant issues: This reaction often requires an oxidant to regenerate the active catalyst, and the choice and amount of the oxidant can significantly impact the yield.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling for p-Terphenyl Synthesis
This guide addresses common problems encountered during the synthesis of the p-terphenyl backbone via Suzuki-Miyaura cross-coupling.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Conversion of Starting Materials | Inactive Catalyst | - Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).- Use a freshly opened or purified palladium catalyst. Consider using a pre-catalyst. |
| Poor Boronic Acid Quality | - Use fresh, high-purity boronic acid.- Consider using boronic esters (e.g., pinacol (B44631) esters) which are often more stable. | |
| Inappropriate Base or Solvent | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] - Test various solvent systems (e.g., toluene, dioxane, DMF, with or without water). | |
| Significant Homocoupling of Boronic Acid | High Temperature or Prolonged Reaction Time | - Lower the reaction temperature.[4] - Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the limiting reagent. |
| Oxygen Exposure | - Thoroughly degas the solvent and reaction mixture. | |
| Dehalogenation of Aryl Halide | Presence of Hydride Sources | - Use anhydrous solvents and reagents.- Certain bases or additives can act as hydride sources; consider alternatives. |
| Difficulty in Purification | Presence of Boron-containing byproducts | - Perform an aqueous workup with a mild base to remove residual boronic acid.- Consider a wash with a dilute solution of NaOH or NaHCO₃. |
Issue 2: Inefficient Intramolecular C-O Bond Formation for Dibenzofuran Core
This guide focuses on troubleshooting the palladium-catalyzed intramolecular C-H activation/C-O cyclization step.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| No or Low Product Formation | Unfavorable Reaction Kinetics | - Increase the reaction temperature.[4] - Increase the concentration of the catalyst and/or ligand. |
| Ineffective Ligand | - Screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to find one that promotes the desired cyclization. | |
| Incorrect Oxidant | - This reaction often requires an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂). Optimize the type and stoichiometry of the oxidant. | |
| Formation of Intermolecular Coupling Products | High Concentration | - Perform the reaction at high dilution to favor the intramolecular pathway. |
| Decomposition of Starting Material | High Reaction Temperature | - If the starting material is thermally unstable, try to lower the reaction temperature and extend the reaction time. Consider a more active catalyst system that operates at lower temperatures. |
| Poor Regioselectivity | Multiple C-H bonds available for activation | - If applicable, introduce a directing group to favor the activation of the desired C-H bond. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the synthesis of a biaryl precursor to the p-terphenyl core.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Intramolecular C-H Activation/C-O Cyclization
This protocol outlines a general method for the formation of the dibenzofuran ring.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-arylphenol precursor (1.0 equiv).
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a ligand (if necessary), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a dry, degassed, high-boiling solvent (e.g., p-xylene (B151628) or mesitylene).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Improving the solubility of Cycloleucomelone for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycloleucomelone. Our aim is to help you overcome common challenges, particularly concerning its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a chemical compound with the molecular formula C18H12O7[1]. Based on its structure, it is predicted to be a hydrophobic molecule, which can present challenges for its dissolution in aqueous solutions commonly used for in vitro assays.
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What are the recommended starting solvents?
A2: Due to its hydrophobic nature, this compound is unlikely to dissolve directly in aqueous buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous assay medium. Common organic solvents to consider are Dimethyl Sulfoxide (DMSO), Ethanol (B145695), or a mixture of co-solvents.
Q3: What is the maximum concentration of organic solvent, like DMSO, that I can use in my cell-based assays?
A3: The tolerance of cell lines to organic solvents can vary significantly. As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to minimize cytotoxicity. However, it is crucial to perform a solvent tolerance test for your specific cell line to determine the maximum permissible concentration that does not affect cell viability or the experimental outcome.
Q4: Can I use techniques other than organic solvents to improve the solubility of this compound?
A4: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These include:
-
Co-solvency: Using a mixture of water-miscible solvents can improve solubility[2].
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility[2][3].
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Micronization: Reducing the particle size of the compound increases the surface area, which can improve the dissolution rate[3][4].
-
Solid Dispersions: Creating a dispersion of the compound in a hydrophilic carrier can enhance solubility[4][5].
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution when I dilute my stock into aqueous buffer. | The final concentration of the organic solvent is too low to maintain solubility. The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Increase the organic solvent concentration in the final solution , ensuring it remains within the tolerated limits for your assay. 2. Decrease the final concentration of this compound. 3. Use a different co-solvent system. For example, a mixture of ethanol and water might be effective. 4. Prepare a fresh, lower concentration stock solution. |
| I observe cytotoxicity in my cell-based assay, even at low concentrations of this compound. | The organic solvent used for the stock solution (e.g., DMSO) is causing cytotoxicity. | 1. Perform a solvent control experiment to determine the toxicity of the solvent alone. 2. Reduce the final concentration of the organic solvent in your assay. 3. Consider alternative solvents that may be less toxic to your specific cell line, such as ethanol or polyethylene (B3416737) glycol (PEG). |
| The solubility of this compound is inconsistent between experiments. | Variations in temperature, pH, or the preparation method of the stock solution. The purity of the this compound may vary between batches. | 1. Ensure consistent experimental conditions. Prepare solutions at a consistent temperature and verify the pH of your final buffer. 2. Standardize your stock solution preparation method. Use the same solvent and concentration for each experiment. 3. Use this compound from the same batch for a series of related experiments. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the steps for preparing a concentrated stock solution of this compound in an organic solvent.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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Visually inspect the solution to ensure that all of the powder has dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General In Vitro Assay Dilution
This protocol outlines the dilution of the this compound stock solution for a typical in vitro cell-based assay.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed the tolerance level of your cell line (typically <0.5%).
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Add the diluted this compound solutions to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of the organic solvent but without this compound).
-
Incubate the cells for the desired experimental duration.
Visualizations
Experimental Workflow for Solubility Testing
Caption: Workflow for testing and troubleshooting the solubility of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of an intracellular kinase by this compound.
References
Cycloleucomelone Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of cycloleucomelone. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental procedures.
Troubleshooting Guide
Issue 1: Low Yield of this compound from Fungal Culture Extract
Q: My crude extract from the Arthrinium sp. culture shows promising activity, but the final yield of purified this compound is very low. What are the potential causes and solutions?
A: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here's a breakdown of potential issues and recommended solutions:
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Incomplete Extraction: The initial extraction from the fungal mycelium or culture broth may not be efficient.
-
Solution: Ensure the fungal biomass is thoroughly homogenized to maximize cell lysis and release of secondary metabolites. Use a sequence of solvents with varying polarities for extraction. A common starting point is ethyl acetate (B1210297), followed by more polar solvents like methanol (B129727) if necessary. Soaking the mycelial mat in the solvent for an extended period (e.g., overnight) can also improve extraction efficiency.
-
-
Degradation of this compound: As a quinone derivative, this compound may be susceptible to degradation under certain conditions.
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Solution: Avoid prolonged exposure to harsh pH conditions, high temperatures, and direct light.[1] It is advisable to work at room temperature or below and use amber-colored glassware or cover flasks with aluminum foil.
-
-
Suboptimal Chromatographic Conditions: The choice of stationary and mobile phases in column chromatography is critical for successful separation and recovery.
-
Solution: A multi-step chromatographic approach is often necessary. Start with silica (B1680970) gel column chromatography to perform a preliminary separation of the crude extract. Follow this with a more refined separation using Sephadex LH-20, which separates compounds based on molecular size and polarity.
-
Table 1: Recommended Solvent Systems for this compound Purification
| Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Column Chromatography | Silica Gel | Gradient of Chloroform-Methanol | Initial fractionation of the crude extract. |
| Column Chromatography | Sephadex LH-20 | Methanol | Further purification of this compound-containing fractions. |
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Loss During Solvent Partitioning: If liquid-liquid extraction is used, this compound may not be partitioning efficiently into the desired solvent phase.
-
Solution: Based on the nonpolar nature of related terphenylquinones, ensure you are using an appropriate organic solvent like ethyl acetate or chloroform (B151607) for extraction from an aqueous culture filtrate.
-
Issue 2: Co-eluting Impurities with this compound
Q: I am observing peaks that co-elute with this compound during HPLC analysis, making it difficult to obtain a pure compound. How can I resolve this?
A: Co-eluting impurities are a common challenge in the purification of natural products. Here are several strategies to improve separation:
-
Optimize HPLC Conditions:
-
Solution: Systematically adjust the mobile phase composition. For reverse-phase HPLC, varying the ratio of acetonitrile (B52724) or methanol to water can significantly alter the retention times of closely eluting compounds. Experiment with different gradients (both steep and shallow) to enhance resolution. Adding a small percentage of an acid, such as formic acid or acetic acid, can also improve peak shape and separation for acidic compounds.
-
-
Change the Stationary Phase:
-
Solution: If optimizing the mobile phase is insufficient, consider using a different type of HPLC column. If you are using a C18 column, switching to a phenyl-hexyl or a polar-embedded column might provide a different selectivity and resolve the co-eluting peaks.
-
-
Employ Orthogonal Purification Techniques:
-
Solution: Before HPLC, use a different separation technique that relies on a different principle. For instance, if your primary purification is based on polarity (e.g., silica gel chromatography), using size-exclusion chromatography (e.g., Sephadex LH-20) can remove impurities of different molecular sizes that might have similar polarities to this compound.
-
-
Preparative Thin-Layer Chromatography (TLC):
-
Solution: For smaller-scale purifications, preparative TLC can be an effective method to isolate this compound from closely related impurities. The separated band corresponding to this compound can be scraped off the plate and the compound eluted with a suitable solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for the purification of this compound from a fungal culture?
A1: A general workflow for the isolation of this compound from a fungal source like Arthrinium sp. is as follows:
Experimental Protocol:
-
Fermentation and Extraction:
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Culture the fungus (e.g., Arthrinium sp.) in a suitable liquid or solid medium.
-
After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.
-
Extract the fungal material exhaustively with an organic solvent such as ethyl acetate.
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Concentrate the organic extract under reduced pressure to obtain the crude extract.
-
-
Initial Chromatographic Separation:
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Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
-
Secondary Chromatographic Purification:
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Pool the fractions containing this compound and concentrate them.
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Apply the concentrated fraction to a Sephadex LH-20 column.
-
Elute with methanol to separate the components based on size and polarity.
-
-
Purity Assessment and Characterization:
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Analyze the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Q2: What is known about the solubility of this compound?
A2: Specific quantitative solubility data for this compound is not widely available in the literature. However, based on its chemical structure (a p-terphenylquinone) and the solvents used in its reported isolation, the following qualitative solubility profile can be inferred:
-
Soluble in: Moderately polar organic solvents such as chloroform, ethyl acetate, and methanol.
-
Slightly soluble to insoluble in: Nonpolar solvents like hexane (B92381) and highly polar solvents like water.
For practical purposes, it is recommended to perform small-scale solubility tests with your purified compound in a range of solvents to determine the optimal solvent for your specific application.
Q3: How stable is this compound, and what are the recommended storage conditions?
A3: While specific stability studies on this compound are limited, related quinone compounds can be sensitive to light, high temperatures, and extreme pH conditions.[1]
-
Light Sensitivity: It is advisable to protect solutions of this compound from direct light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature Stability: For long-term storage, it is recommended to keep the purified compound as a solid at low temperatures, preferably at -20°C or below. Solutions should be prepared fresh when possible.
-
pH Stability: Avoid strongly acidic or basic conditions, as these may lead to degradation of the quinone structure.
Q4: What are the expected spectroscopic data for this compound?
A4: The structural elucidation of this compound relies on key spectroscopic data. While you should always compare your results with published data, here is a general expectation:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the terphenyl backbone and any substituent groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbons of the quinone moiety, and any other carbons in the structure.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₈H₁₂O₇). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Relationship Diagram for Troubleshooting Purification Issues
References
Technical Support Center: Troubleshooting Cycloleucomelone Instability in Cell Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Cycloleucomelone in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues encountered during in vitro experiments.
Troubleshooting Guides
This section offers step-by-step guidance for resolving specific problems that may arise when working with this compound in a cell culture setting.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. However, upon adding it to my cell culture medium, a precipitate forms instantly. What is the cause, and how can I resolve this?
Answer: Immediate precipitation, often termed "crashing out," is a frequent issue with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid Dilution | Direct addition of a concentrated DMSO stock to a large volume of media leads to rapid solvent exchange, causing the compound to precipitate. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can lower its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
| High DMSO Concentration | The final concentration of DMSO in the media may be too high, affecting both compound solubility and cell health. | Ensure the final DMSO concentration is typically below 0.5% (v/v), and ideally below 0.1%. |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear upon preparation, but after some time in the incubator, I observe cloudiness or a precipitate. What could be happening?
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and interactions with media components over time.[2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the 37°C incubator environment can affect the solubility of the compound.[2] | Pre-warm the cell culture media to 37°C before adding this compound.[2] Minimize the time culture vessels are outside the incubator.[1] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can impact the solubility and stability of pH-sensitive compounds.[2] Phenolic compounds, in particular, can be susceptible to degradation in alkaline environments.[3] | Ensure the media is properly buffered for the incubator's CO2 concentration.[2] Consider testing the stability of this compound at different pH values. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.[2] | Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
Issue 3: Inconsistent or Diminished Biological Activity of this compound
Question: I am observing variable or decreasing effects of this compound in my cell-based assays. Could this be related to instability?
Answer: Yes, a loss of biological activity is a critical indicator of compound degradation. Polyphenolic compounds can be unstable in aqueous solutions, with their stability influenced by factors like pH, temperature, and light exposure.[4]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Chemical Degradation | This compound may be degrading in the cell culture medium due to factors like oxidation, hydrolysis, or light sensitivity. Many polyphenolic compounds are sensitive to light and can degrade upon exposure.[4] | Prepare fresh dilutions of this compound from a frozen stock for each experiment.[4] Conduct a stability study to determine the half-life of this compound under your specific cell culture conditions. Protect solutions from light by using amber tubes or wrapping containers in foil.[4] |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media. | Consider using low-adhesion plasticware for your experiments.[4] |
| Oxidation | Some phenolic compounds are known to be unstable in common cell culture media and can undergo rapid oxidation, which may generate hydrogen peroxide and confound experimental results.[5] | To mitigate oxidative degradation, consider preparing stock solutions in solvents with antioxidants or using cell culture media with added stabilizers, if compatible with your experimental design. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
Due to its presumed hydrophobic nature, it is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[4] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]
Q2: What is the best way to store this compound stock solutions?
Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.[4] It is also advisable to aliquot the stock solution to minimize freeze-thaw cycles.[2] Protect stock solutions from light.[4]
Q3: What are the visual signs of this compound instability in cell culture?
Signs of instability can include:
-
Precipitation: The appearance of visible particles, cloudiness, or turbidity in the media.[4]
-
Color Change: Some polyphenolic compounds may change color as they degrade or oxidize.[4]
Q4: How can I differentiate between compound precipitation and microbial contamination?
Examine a sample of the media under a microscope. Chemical precipitates will often appear as crystalline or amorphous particles, while microbial contamination will be characterized by the presence of bacteria (small, motile rods or cocci), yeast (budding, oval-shaped cells), or fungi (filamentous hyphae).[2][6]
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Serial Dilution in DMSO: Prepare a 2-fold serial dilution of the this compound stock solution in DMSO.
-
Addition to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium, pre-warmed to 37°C. For example, add 2 µL of each DMSO dilution to 200 µL of media.[1] Include a DMSO-only control.[1]
-
Incubation and Observation: Incubate the plate at 37°C and 5% CO2.[1]
-
Assessment: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600 nm; an increase in absorbance suggests precipitation.[1]
-
Determination: The highest concentration that remains clear throughout the observation period is considered the maximum working soluble concentration under your experimental conditions.[1]
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a light-protected container.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect aliquots of the solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time. This will allow you to determine the stability profile and half-life of the compound in your cell culture medium.
Visualizations
Caption: Potential degradation pathways for this compound in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
Technical Support Center: Managing Cycloleucomelone Precipitation in Aqueous Solutions
Notice to Researchers, Scientists, and Drug Development Professionals:
The following guide has been constructed based on general principles of organic compound solubility and precipitation in aqueous media. These recommendations are intended to serve as a starting point for your own empirical investigations. It is crucial to empirically determine the optimal conditions for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My Cycloleucomelone is precipitating out of my aqueous buffer. What are the likely causes?
Precipitation of organic compounds like this compound from aqueous solutions is typically driven by factors that decrease its solubility. These can include:
-
pH: The pH of the solution can significantly impact the ionization state of functional groups within the this compound molecule. If the compound has acidic or basic moieties, its solubility will be lowest near its isoelectric point.
-
Temperature: The effect of temperature on solubility is compound-specific. While solubility for many solids increases with temperature, some organic molecules exhibit retrograde solubility, becoming less soluble at higher temperatures.
-
Solvent Polarity: this compound, with the formula C18H12O7, is a relatively large, polycyclic organic molecule and is likely to have low intrinsic water solubility. The use of a purely aqueous solvent system may not be sufficient to maintain it in solution.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to precipitation.
-
Ionic Strength: High concentrations of salts in the buffer can lead to a "salting out" effect, reducing the solubility of organic compounds.
-
Presence of Nucleation Sites: Impurities, dust particles, or even scratches on the glassware can act as nucleation sites, initiating precipitation even in a supersaturated solution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and managing this compound precipitation.
Initial Assessment Workflow
The following workflow can help you systematically diagnose the cause of precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation.
Experimental Protocols
The following are suggested experimental protocols to systematically determine the optimal conditions for solubilizing this compound.
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., pH 3 to pH 10).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by gentle agitation at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the measured solubility against the pH to identify the pH range of maximum solubility.
Protocol 2: Co-solvent Screening
Objective: To evaluate the effectiveness of different co-solvents in enhancing the solubility of this compound.
Methodology:
-
Select a range of water-miscible organic co-solvents (e.g., DMSO, ethanol, methanol, acetonitrile, PEG 400).
-
Prepare a series of solutions containing varying percentages of each co-solvent in an aqueous buffer at the optimal pH determined in Protocol 1.
-
Follow steps 2-5 from Protocol 1 to determine the solubility of this compound in each co-solvent mixture.
-
Compare the solubility data to identify the most effective co-solvent and the optimal concentration range.
Table 1: Example Data Structure for Co-solvent Screening
| Co-solvent | Concentration (% v/v) | This compound Solubility (µg/mL) |
| DMSO | 1 | Enter experimental value |
| DMSO | 5 | Enter experimental value |
| DMSO | 10 | Enter experimental value |
| Ethanol | 1 | Enter experimental value |
| Ethanol | 5 | Enter experimental value |
| Ethanol | 10 | Enter experimental value |
Signaling Pathway Considerations
While no specific signaling pathways involving this compound have been identified in our search, if this compound is an inhibitor or agonist, its precipitation could lead to a localized high concentration, potentially causing off-target effects or artifacts in cell-based assays.
Caption: Potential impact of this compound precipitation on a hypothetical signaling pathway.
Disclaimer: The information provided in this technical support guide is for informational purposes only and is based on general chemical principles. The lack of specific experimental data for this compound necessitates that researchers conduct their own validation and optimization studies. Google and its affiliates are not responsible for any experimental outcomes.
Technical Support Center: Cycloleucomelone Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the compound cycloleucomelone in common biochemical assays. This compound is flagged as a potential Pan-Assay Interference Compound (PAINS), which are known to produce false-positive results in high-throughput screening and other bioassays through various mechanisms.[1][2][3][4] This guide offers troubleshooting advice and frequently asked questions to help identify and mitigate such interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a cyclic dipeptide. Its chemical structure contains functionalities that are often associated with Pan-Assay Interference Compounds (PAINS).[2][3] PAINS are compounds that can interact non-specifically with assay components, leading to misleading results that are not due to a specific interaction with the intended biological target.[1][2][5]
Q2: What are the common mechanisms of assay interference by PAINS like this compound?
PAINS can interfere with biochemical assays through several mechanisms:
-
Fluorescence Interference: The compound itself may be fluorescent, emitting light at the same wavelength as the assay's reporter fluorophore, leading to a false-positive signal.[4]
-
Redox Cycling: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can damage proteins and other assay components, or interfere with redox-sensitive reporters.[4]
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes or bind to proteins, mimicking a true biological effect.[6][7][8]
-
Chemical Reactivity: PAINS may contain reactive functional groups that can covalently modify proteins in the assay, leading to non-specific inhibition or activation.
-
Chelation: Some compounds can chelate metal ions that are essential for enzyme function or reporter activity.
Q3: Which of my assays are most likely to be affected by this compound?
Assays that are particularly susceptible to interference from PAINS include:
-
Fluorescence-Based Assays: Assays relying on fluorescence intensity, polarization, or resonance energy transfer (FRET) are prone to interference from fluorescent compounds.
-
Luciferase-Based Reporter Assays: Firefly luciferase, a common reporter enzyme, is known to be inhibited by a wide range of small molecules.[9][10][11][12] This can paradoxically lead to either an increase or decrease in the luminescent signal in cell-based assays.[9]
-
MTT and LDH Assays for Cell Viability: These colorimetric assays can be affected by compounds that have their own absorbance at the detection wavelength or that can chemically interact with the assay reagents.[13][14][15][16][17]
-
Enzyme Inhibition Assays: Non-specific inhibition due to compound aggregation is a common artifact in these assays.
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow these troubleshooting steps.
Step 1: Initial Checks and Data Review
-
Review Dose-Response Curves: Look for unusually steep or shallow curves, or curves that do not reach a clear plateau.
-
Check for High Hit Rates: If you are screening a library, a high hit rate for compounds with similar scaffolds to this compound may indicate a general interference issue.
-
Literature Search: Search for publications that have reported interference with your specific assay by compounds with similar chemical structures.
Step 2: Experimental Verification of Interference
The following table summarizes potential interference mechanisms and suggests experiments to identify them.
| Potential Interference Mechanism | Experimental Verification | Expected Outcome if Interference is Present |
| Compound Fluorescence | Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay in the absence of other assay components. | The compound exhibits significant fluorescence. |
| Redox Cycling | Perform the assay in the presence of antioxidants (e.g., N-acetylcysteine, glutathione) or under anaerobic conditions. | The apparent activity of this compound is diminished. |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Perform dynamic light scattering (DLS) to detect aggregates. | The inhibitory effect of this compound is reduced in the presence of detergent. DLS shows the formation of particles. |
| Luciferase Inhibition (for luciferase-based assays) | Perform a counter-screen using purified luciferase enzyme. | This compound directly inhibits the activity of purified luciferase. |
| Colorimetric Interference (e.g., MTT, LDH) | Measure the absorbance of this compound at the assay wavelength in the absence of cells or enzymes. | The compound has a significant absorbance at the detection wavelength. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final assay concentration in the same buffer used for your experiment.
-
Use a plate reader or spectrofluorometer to measure the fluorescence intensity at the excitation and emission wavelengths of your assay's fluorophore.
-
As a control , measure the fluorescence of the buffer alone and the buffer with the solvent.
-
Compare the fluorescence of the this compound solution to the controls. A significantly higher signal indicates autofluorescence.
Protocol 2: Detergent-Based Assay for Aggregation
-
Prepare two sets of assay reactions.
-
To one set , add a non-ionic detergent such as Triton X-100 or Tween-80 to a final concentration of 0.01-0.1%.
-
To the other set , add the corresponding volume of vehicle (e.g., water or buffer).
-
Add this compound at a range of concentrations to both sets of reactions.
-
Perform the assay and compare the dose-response curves. A significant rightward shift in the IC50 curve in the presence of detergent suggests that aggregation is a contributing factor to the observed activity.
Protocol 3: Luciferase Counter-Screen
-
Prepare a reaction buffer containing purified firefly luciferase, ATP, and luciferin (B1168401) at concentrations similar to your reporter assay.
-
Add this compound at a range of concentrations.
-
Measure the luminescence immediately and at several time points.
-
A decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Visualizing Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. longdom.org [longdom.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation is a Context-Dependent Constraint on Protein Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction and Reduction of the Aggregation of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting aggregation-prone sequences in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Cycloleucomelone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Cycloleucomelone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main challenges in terms of bioavailability?
This compound is a novel synthetic compound with promising therapeutic potential. However, its development is often hampered by poor oral bioavailability. The primary challenges stem from its low aqueous solubility and potentially high lipophilicity, which can lead to inadequate dissolution in the gastrointestinal tract and limited absorption into the bloodstream.[1][2]
Q2: What are the initial steps to consider when formulating this compound for improved oral absorption?
The initial approach should focus on characterizing the physicochemical properties of this compound, such as its solubility in various biorelevant media and its membrane permeability.[3][4] Based on these findings, appropriate formulation strategies can be selected. Common starting points include particle size reduction techniques like micronization or nanosizing to increase the surface area for dissolution.[1][5][6]
Q3: Can co-solvents or surfactants be used to improve the solubility of this compound?
Yes, the use of co-solvents and surfactants is a viable strategy.[7][8] Co-solvents can increase the solubility of a drug in a formulation, while surfactants can improve wetting and dispersion in the gastrointestinal fluids. However, it is crucial to screen for biocompatible excipients and to be aware that high concentrations of some solvents or surfactants can lead to precipitation upon dilution in the gut or cause gastrointestinal irritation.[7][9]
Q4: How do lipid-based formulations enhance the bioavailability of lipophilic compounds like this compound?
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly improve the oral bioavailability of lipophilic drugs.[1][8][10] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in the gastrointestinal fluids.[1][10] This increases the drug's solubilization and facilitates its absorption through the lymphatic pathway, which can also help in avoiding first-pass metabolism in the liver.[8]
Q5: What is the role of cyclodextrins in enhancing the bioavailability of this compound?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their solubility and dissolution rate.[1][11] However, it's important to note that while cyclodextrins increase solubility, they can sometimes decrease membrane permeability by reducing the concentration of free drug available for absorption.[9][11][12] Therefore, a careful balance must be achieved.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro dissolution studies.
-
Question: My dissolution profiles for different batches of this compound solid dispersion are highly variable. What could be the cause?
-
Answer: Inconsistent dissolution can arise from several factors. Firstly, ensure that the solid dispersion is homogenous. Inadequate mixing during preparation can lead to variable drug loading and distribution within the polymer matrix. Secondly, the physical state of the drug within the dispersion (amorphous vs. crystalline) is critical.[2][7] Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous state. Finally, the dissolution medium and apparatus setup must be consistent across all experiments.
Issue 2: Low and variable oral bioavailability in animal studies despite successful in vitro dissolution.
-
Question: My this compound formulation shows excellent dissolution in vitro, but the in vivo bioavailability in rats is still low and erratic. Why is there a discrepancy?
-
Answer: A good in vitro-in vivo correlation (IVIVC) is not always guaranteed.[3] Several in vivo factors could be at play. The drug might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.[13] Consider co-administration with a P-gp inhibitor in your experimental design. Additionally, the drug may be susceptible to first-pass metabolism in the liver. Investigating the metabolic stability of this compound is recommended.
Issue 3: Precipitation of this compound from a supersaturating formulation upon dilution.
-
Question: I have developed a supersaturating formulation of this compound, but it precipitates quickly when diluted in simulated intestinal fluid. How can I prevent this?
-
Answer: The key to a successful supersaturating drug delivery system (SDDS) is to maintain the supersaturated state for a sufficient duration to allow for absorption.[10] The inclusion of precipitation inhibitors (polymers like HPMC or PVP) in your formulation is crucial.[10] These polymers can inhibit nucleation and crystal growth of the drug. Screening different types and concentrations of precipitation inhibitors is necessary to optimize the formulation.
Quantitative Data Summary
The following table summarizes hypothetical data from various formulation strategies aimed at enhancing the oral bioavailability of this compound.
| Formulation Strategy | Drug Loading (%) | Particle/Droplet Size | In Vitro Dissolution (at 60 min, %) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | In Vivo Bioavailability (Rat, %) |
| Unprocessed this compound | 100 | > 50 µm | 5 | 0.2 | < 1 |
| Micronized Suspension | 90 | 2-5 µm | 35 | 0.3 | 5 |
| Nanosuspension | 85 | 200-400 nm | 70 | 0.5 | 15 |
| Solid Dispersion (1:5 drug:polymer) | 20 | N/A | 85 | 1.2 | 25 |
| SEDDS Formulation | 10 | < 100 nm | > 95 | 2.5 | 45 |
| Cyclodextrin Complex (1:1 molar ratio) | 15 | N/A | > 90 | 0.8 | 20 |
Experimental Protocols
Preparation of Solid Dispersions by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and a suitable polymer carrier (e.g., PVP K30, HPMC) in a predetermined ratio (e.g., 1:5). Dissolve both components in a common volatile solvent (e.g., methanol, acetone) with magnetic stirring until a clear solution is obtained.
-
Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a dry film is formed on the flask wall.
-
Drying: Scrape the dried film from the flask. Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Processing: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and physical state (amorphous/crystalline) using appropriate analytical techniques (e.g., HPLC, USP dissolution apparatus, XRD, DSC).
In Vitro Permeability Assay (PAMPA)
-
Donor Solution Preparation: Prepare a stock solution of the this compound formulation in a suitable buffer (e.g., pH 6.5 phosphate (B84403) buffer).
-
Membrane Coating: Pipette 5 µL of a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) onto the filter of a 96-well filter plate (donor plate). Allow the lipid to impregnate the filter for 5 minutes.
-
Acceptor Solution: Add 300 µL of a suitable buffer to each well of a 96-well acceptor plate.
-
Assay Assembly: Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.
-
Incubation: Add 150 µL of the donor solution to each well of the donor plate. Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where V_D and V_A are the volumes of the donor and acceptor compartments, A is the surface area of the membrane, t is the incubation time, C_A(t) is the drug concentration in the acceptor well at time t, and C_D(0) is the initial drug concentration in the donor well.[14][15][16]
Visualizations
Signaling Pathway Inhibition by this compound
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. The solubility-permeability interplay in using cyclodextrins as pharmaceutical solubilizers: mechanistic modeling and application to progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
- 15. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
In-depth Analysis of Cycloleucomelone's Biological Activity: A Call for Further Research
While the chemical structure of Cycloleucomelone, a p-terphenyl (B122091) derivative with the molecular formula C18H12O7, is documented, a comprehensive understanding of its biological activities across different cell lines remains largely unexplored in publicly available scientific literature. Extensive searches for experimental data on its cytotoxic effects, mechanism of action, and impact on cellular signaling pathways have yielded no specific results for this particular compound. This notable absence of dedicated research precludes the creation of a detailed comparative guide with quantitative data and established experimental protocols as requested.
The broader class of compounds to which this compound belongs, the p-terphenyls, has garnered scientific interest for their potential therapeutic properties. P-terphenyls are aromatic hydrocarbons that have been isolated from various natural sources, including fungi and plants, and are also accessible through chemical synthesis. Studies on various p-terphenyl derivatives have revealed a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.
General Biological Activities of p-Terphenyl Derivatives
Research into various p-terphenyl compounds has provided insights into their potential mechanisms of action, offering a predictive framework for the possible activities of this compound. Key biological effects observed for this class of molecules include:
-
Anticancer Activity: Many p-terphenyl derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are believed to involve the induction of apoptosis (programmed cell death) and the inhibition of topoisomerases, enzymes that are critical for DNA replication and repair in cancer cells.
-
Anti-inflammatory Properties: Several p-terphenyls have been shown to possess anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases.
Future Directions and the Need for Experimental Validation
The lack of specific data for this compound underscores the need for foundational research to elucidate its biological profile. To build a comprehensive understanding of this compound and its potential as a therapeutic agent, a systematic investigation is required. The following experimental workflow is proposed as a standard approach to characterize the biological activity of a novel compound like this compound.
Caption: A generalized experimental workflow for characterizing a novel compound.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of other p-terphenyls that act as topoisomerase inhibitors and induce apoptosis, a hypothetical signaling pathway that this compound might inhibit is the DNA damage response pathway, leading to the activation of apoptotic cascades.
Caption: Hypothetical signaling pathway inhibited by this compound.
Lack of Publicly Available Data Hinders Comprehensive SAR Analysis of Cycloleucomelone Analogs
A thorough review of existing scientific literature reveals a significant gap in the availability of structure-activity relationship (SAR) studies for Cycloleucomelone analogs. Despite searches for the synthesis, biological evaluation, cytotoxicity, and anti-inflammatory effects of these specific compounds, no dedicated research detailing a systematic exploration of their SAR could be identified.
This absence of published data makes it impossible to construct a detailed comparison guide as requested, which would require quantitative data on the biological activities of a series of this compound analogs with defined structural modifications. Consequently, the creation of data tables comparing their performance and the outlining of specific experimental protocols used for their evaluation is not feasible at this time. Furthermore, without information on their mechanisms of action, the generation of signaling pathway diagrams is not possible.
This compound itself is a natural product that has drawn some interest, but the synthesis and evaluation of a library of its analogs to establish clear structure-activity relationships have not been reported in the accessible scientific literature. SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The lack of such studies for this compound analogs suggests that this specific chemical space remains largely unexplored in the public domain.
For researchers, scientists, and drug development professionals interested in this area, this represents both a challenge and an opportunity. The field is open for pioneering research to synthesize and biologically evaluate a series of this compound analogs. Such studies would be invaluable in elucidating the key structural motifs responsible for any cytotoxic, anti-inflammatory, or other biological activities and would provide the foundational data for future drug development efforts.
Given the current limitations, professionals interested in the SAR of natural product analogs may consider exploring related classes of compounds for which more extensive research is available. Investigating compounds with similar core scaffolds or those known to exhibit comparable biological activities could provide valuable insights that may be transferable to the future study of this compound derivatives.
Head-to-Head Comparison: Cycloleucomelone and Structurally Similar Polycyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the polycyclic compound Cycloleucomelone and its structural analogs. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology by offering a clear evaluation of the performance of these compounds based on available experimental data.
Introduction to this compound and its Analogs
This compound is a polycyclic quinone belonging to the benzo[j]fluoranthene class of compounds. Molecules of this structural class are known for their diverse biological activities, which can include antimicrobial, cytotoxic, and mutagenic properties. This guide will focus on the comparative analysis of this compound and other benzo[j]fluoranthene derivatives, examining their efficacy and potential as therapeutic agents or as scaffolds for further drug development.
Data Presentation: Comparative Biological Activity
Quantitative data on the biological activity of this compound is not extensively available in the public domain. However, data for structurally related benzo[j]fluoranthene and benzo[b]fluoranthene (B1141397) derivatives provide valuable insights into the potential activity of this class of compounds. The following table summarizes key experimental findings for these related molecules.
| Compound | Assay | Cell Line/Organism | Endpoint | Result |
| Benzo[b]fluoranthene | Tumorigenicity | Strain A/J Mouse Lungs | Lung Adenomas/Mouse | 6.95 (at 200 mg/kg)[1] |
| Benzo[b]fluoranthene | DNA Adduct Formation | Strain A/J Mouse Lungs | amol adducts/µg DNA | 1230 (5 days post-injection)[1] |
| Benzo[j]fluoranthene | Mutagenicity | S. typhimurium TA98 & TA100 | Mutagenic Toxicity | Positive (with microsomal activation)[2] |
| Benzo[j]fluoranthene | Tumorigenicity | Mouse Skin | Tumor Initiator | Active[2] |
| Benzo[j]fluoranthene | Carcinogenicity | Mouse Skin, Rat Lungs | Carcinogenic | Positive[2] |
Experimental Protocols
The data presented above are derived from established experimental protocols designed to assess the biological activity of polycyclic aromatic hydrocarbons.
Tumorigenicity Assay in Strain A/J Mice
This assay evaluates the potential of a compound to induce lung adenomas in a susceptible mouse strain.
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Animal Model: Strain A/J mice are commonly used due to their genetic predisposition to lung tumor development.
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Compound Administration: The test compound, such as Benzo[b]fluoranthene, is administered to the mice, typically via intraperitoneal (i.p.) injection, at various dose levels. A vehicle control group (e.g., tricaprylin) is also included.
-
Observation Period: The animals are monitored for a specified period, often several months (e.g., 8 months), to allow for tumor development.[1]
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Endpoint Analysis: At the end of the study period, the mice are euthanized, and their lungs are examined for the presence and number of adenomas.[1] The data is typically presented as the average number of tumors per mouse.
DNA Adduct Formation Assay (³²P-Postlabeling)
This sensitive method is used to detect and quantify covalent DNA modifications (adducts) resulting from exposure to genotoxic compounds.
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Treatment: Animals are treated with the test compound.
-
DNA Isolation: At various time points after treatment, DNA is isolated from target tissues (e.g., lung tissue).
-
DNA Digestion: The isolated DNA is enzymatically digested to individual nucleotides.
-
³²P-Labeling: The DNA adducts are then radioactively labeled using ³²P-ATP and T4 polynucleotide kinase.
-
Chromatography: The labeled adducts are separated from normal nucleotides using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the adduct spots is measured to quantify the level of DNA adduction, often expressed as attomoles (amol) of adduct per microgram of DNA.[1]
Bacterial Reverse Mutation Assay (Ames Test)
This assay is a widely used method to assess the mutagenic potential of chemical compounds.
-
Tester Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow in a histidine-free medium unless a reverse mutation occurs.
-
Metabolic Activation: The test compound is often incubated with a liver enzyme extract (S9 mix) to simulate metabolic activation that might occur in the body.[2]
-
Exposure: The tester strains are exposed to different concentrations of the test compound, both with and without the S9 mix.
-
Plating: The treated bacteria are plated on a histidine-deficient agar (B569324) medium.
-
Incubation and Scoring: The plates are incubated for a few days, and the number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Signaling Pathways and Experimental Workflows
To visualize the relationships between these compounds and their biological effects, as well as the experimental processes, the following diagrams are provided.
Conclusion
The available data on benzo[j]fluoranthene and its isomers, such as benzo[b]fluoranthene, indicate that this class of polycyclic compounds possesses significant biological activity, including mutagenicity and carcinogenicity. While specific quantitative data for this compound is currently limited, the information on its structural analogs suggests that it may exhibit similar properties. Further experimental investigation is warranted to fully characterize the biological profile of this compound and to determine its potential for therapeutic applications or the risks associated with exposure. The experimental protocols and conceptual pathways outlined in this guide provide a framework for such future investigations.
References
Validating the Cellular Target of Cycloleucomelone: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a drug's cellular target are paramount in the fields of chemical biology and drug discovery. This crucial process not only elucidates the mechanism of action but also provides a rationale for therapeutic efficacy and potential toxicities. While the natural product Cycloleucomelone has demonstrated intriguing biological activities, its precise molecular target within the cell has yet to be definitively identified in publicly available literature.
This guide provides a comprehensive framework for validating a putative cellular target of a novel bioactive compound, using this compound as a representative example. We will explore the application of knockout models, a gold-standard technique for target validation, and compare this methodology with alternative approaches. This guide will use a hypothetical target for this compound, "Kinase X," to illustrate the experimental workflow and data interpretation.
Comparative Analysis of Target Validation Methods
The validation of a drug target can be approached through various techniques, each with its own set of advantages and limitations. Genetic methods, such as CRISPR-Cas9 mediated knockout, are often considered the most definitive.
| Method | Principle | Advantages | Disadvantages |
| Knockout Models (CRISPR-Cas9) | Complete removal of the target protein by genetically deleting the encoding gene. | Provides a clear "yes/no" answer to target essentiality for drug action. High specificity. | Can be lethal if the target is essential for cell viability. Potential for off-target gene editing.[1][2] |
| RNA interference (RNAi) | Transient knockdown of the target protein by degrading its mRNA. | Useful for studying essential genes where knockout would be lethal. Reversible. | Incomplete protein depletion can lead to ambiguous results. Off-target effects are common. |
| Chemical Probes | Use of a well-characterized, potent, and selective small molecule inhibitor of the target. | Allows for acute and reversible inhibition of the target. | The probe itself may have off-target effects. A highly selective probe may not be available. |
| Targeted Protein Degradation | Use of molecules (e.g., PROTACs) to induce the degradation of the target protein. | Can target proteins that are difficult to inhibit with small molecules. Highly specific. | Development of effective degraders can be challenging. |
Experimental Validation of "Kinase X" as the Target of this compound
The following sections outline a hypothetical experimental workflow to validate "Kinase X" as the cellular target of this compound.
Signaling Pathway of the Putative Target: Kinase X
This diagram illustrates a hypothetical signaling cascade involving our putative target, Kinase X. Understanding this pathway is crucial for designing experiments to measure the downstream consequences of this compound's engagement with its target.
Caption: Hypothetical signaling pathway of Kinase X.
Experimental Workflow for Target Validation
The following workflow diagram outlines the key steps in validating the cellular target of this compound using a knockout model approach.
Caption: Experimental workflow for target validation.
Detailed Experimental Protocols
Generation of Kinase X Knockout Cell Line using CRISPR-Cas9
Objective: To create a stable cell line that does not express Kinase X.
Materials:
-
Wild-type cancer cell line (e.g., HeLa, A549)
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Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the Kinase X gene
-
Lipofectamine 3000
-
Anti-Kinase X antibody
-
Polymerase Chain Reaction (PCR) reagents
-
Sanger sequencing reagents
Protocol:
-
gRNA Design: Design and clone two independent gRNAs targeting a conserved region in an early exon of the Kinase X gene.
-
Transfection: Transfect the wild-type cells with the lentiviral vectors using Lipofectamine 3000 according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, select for successfully transfected cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, perform limiting dilution to isolate single-cell clones.
-
Verification:
-
Western Blot: Screen individual clones for the absence of Kinase X protein expression using a specific antibody.
-
Genomic Sequencing: For clones showing no Kinase X expression, extract genomic DNA and perform PCR amplification of the targeted region. Use Sanger sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Cell Viability Assay
Objective: To compare the cytotoxic effect of this compound on wild-type versus Kinase X knockout cells.
Materials:
-
Wild-type and Kinase X knockout cells
-
96-well plates
-
This compound
-
MTT reagent
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed both wild-type and Kinase X knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add DMSO to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both cell lines.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the Kinase X signaling pathway.
Materials:
-
Wild-type and Kinase X knockout cells
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-Kinase X, anti-phospho-Downstream Kinase, anti-Downstream Kinase, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treatment: Treat wild-type and Kinase X knockout cells with this compound at a concentration equivalent to the IC50 in wild-type cells for 24 hours.
-
Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the indicated primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Quantitative Data Summary
The following tables present hypothetical data from the experiments described above.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value |
| Binding Assay (SPR) | KD for Kinase X | 50 nM |
| Enzyme Inhibition Assay | IC50 against Kinase X | 150 nM |
Table 2: Cell Viability of Wild-Type vs. Kinase X Knockout Cells in Response to this compound
| Cell Line | This compound IC50 (µM) |
| Wild-Type | 1.5 |
| Kinase X Knockout | > 100 |
Table 3: Effect of this compound on Downstream Signaling
| Cell Line | Treatment | p-Downstream Kinase Level (relative to loading control) |
| Wild-Type | Vehicle | 1.0 |
| Wild-Type | This compound | 0.2 |
| Kinase X Knockout | Vehicle | < 0.1 |
| Kinase X Knockout | This compound | < 0.1 |
On-Target vs. Off-Target Effects
A critical aspect of drug development is understanding a compound's selectivity. The use of knockout models is instrumental in distinguishing between on-target and off-target effects.
Caption: On-target versus off-target effects.
Conclusion
The definitive validation of a drug's cellular target is a cornerstone of modern drug discovery. The use of knockout models, particularly with the advent of CRISPR-Cas9 technology, provides an unparalleled level of certainty in this process.[3] As demonstrated in this guide, a systematic approach combining in vitro biochemical assays with cell-based experiments in wild-type and target-knockout cells can robustly validate (or invalidate) a putative drug target. Should this compound's molecular target be identified as "Kinase X," the dramatic loss of efficacy in the knockout cell line would provide strong evidence for an on-target mechanism of action. This validation would be a critical step in advancing this compound through the drug development pipeline. Conversely, if this compound retains its activity in the knockout cells, it would indicate that its cytotoxic effects are mediated through one or more off-target proteins.[4]
References
- 1. biocompare.com [biocompare.com]
- 2. Cyclophilin, a primary molecular target for cyclosporine. Structural and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target cell cyclophilins facilitate human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Anti-inflammatory Compounds: A Guide for Researchers
A detailed look at the expected transcriptomic landscape following cell treatment with Cycloleucomelone and other anti-inflammatory agents.
This guide offers a comparative analysis of the transcriptomic effects of this compound and other natural anti-inflammatory and anti-cancer compounds. While direct, publicly available transcriptomic datasets for this compound are not readily accessible, this document provides a framework for what researchers can anticipate based on studies of compounds with similar mechanisms of action. The information presented here is intended for researchers, scientists, and professionals in drug development to guide experimental design and data interpretation in the study of novel anti-inflammatory agents.
Expected Transcriptomic Changes
Based on transcriptomic analyses of various natural compounds with anti-inflammatory and anti-cancer properties, treatment of cells with this compound is anticipated to induce significant changes in gene expression related to several key cellular processes. These changes provide a molecular "fingerprint" of the compound's activity.[1]
A summary of expected differentially expressed genes (DEGs) is presented in the table below, categorized by their primary biological functions. This table is a composite representation based on findings from studies on compounds like Sinensetin, Maslinic acid, and Licochalcone A, which have demonstrated anti-inflammatory and anti-cancer effects.[2][3][4]
| Biological Process | Expected Gene Expression Changes | Potential Gene Targets |
| Inflammation | Down-regulation of pro-inflammatory cytokines and chemokines. | IL-6, TNF-α, IL-1β, COX-2, iNOS[5] |
| Apoptosis | Up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes. | Bax, CASP3, CASP9 (up-regulated); Bcl-2 (down-regulated)[3][6] |
| Cell Cycle | Down-regulation of genes promoting cell cycle progression. | CDK2, CDKN1A[4] |
| Signal Transduction | Modulation of key signaling pathways involved in inflammation and cancer. | MAPK1, AKT3, GADD45A[4] |
| Metabolism | Alterations in metabolic pathways to support an anti-inflammatory state. | Genes involved in lipid and glucose metabolism. |
Key Signaling Pathways
The anti-inflammatory and anti-cancer effects of natural compounds are often mediated through the modulation of critical signaling pathways. Transcriptomic data can reveal which pathways are most affected by a given treatment. Based on related compounds, this compound is likely to impact the following pathways:
-
NF-κB Signaling Pathway: A central regulator of inflammation, the NF-κB pathway is a common target for anti-inflammatory drugs.[5][6] Transcriptomic analysis would likely show down-regulation of NF-κB target genes.
-
MAPK Signaling Pathway: This pathway is involved in cellular stress responses, proliferation, and apoptosis.[4] Changes in the expression of MAPK pathway components are a common finding in transcriptomic studies of anti-cancer agents.
-
PI3K/Akt Signaling Pathway: This pathway plays a crucial role in cell survival and proliferation.[7] Inhibition of this pathway is a hallmark of many anti-cancer compounds.
Below is a diagram illustrating a simplified overview of the NF-κB signaling pathway, a likely target of this compound.
Caption: Simplified NF-κB signaling pathway.
Experimental Protocols
To ensure reproducibility and comparability of transcriptomic data, standardized experimental protocols are essential. The following outlines a typical workflow for a comparative transcriptomics study.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line (e.g., a cancer cell line like HepG2 or a macrophage-like cell line like U937) based on the research question.[1][2]
-
Cell Culture: Culture cells in appropriate media and conditions until they reach a suitable confluency for the experiment.
-
Compound Treatment: Treat cells with this compound and/or other comparator compounds at various concentrations and for different durations. A vehicle-treated control group is essential.
RNA Extraction and Sequencing
-
RNA Isolation: Extract total RNA from the treated and control cells using a standard method, such as a column-based kit.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry and capillary electrophoresis.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[8]
-
Next-Generation Sequencing (NGS): Sequence the prepared libraries on a high-throughput sequencing platform.
Bioinformatic Analysis
-
Data Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to determine expression levels.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the treatment and control groups.[8]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) to understand the biological functions and pathways affected by the treatment.[4]
The following diagram illustrates a typical experimental workflow for a transcriptomics study.
Caption: Experimental workflow for transcriptomics.
Conclusion
While direct transcriptomic data for this compound is not yet widely available, a comparative approach using data from structurally or functionally similar natural compounds provides a strong foundation for hypothesis-driven research. The expected modulation of genes involved in inflammation, apoptosis, and cell cycle, and the impact on key signaling pathways like NF-κB, MAPK, and PI3K/Akt, offer a roadmap for future investigations into the molecular mechanisms of this compound. The experimental and bioinformatic workflows outlined in this guide provide a standardized framework for generating high-quality, reproducible transcriptomic data to elucidate the therapeutic potential of this and other novel anti-inflammatory compounds.
References
- 1. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Transcriptome and proteome analysis of the antitumor activity of maslinic acid against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome Analysis Reveals the Anti-cancerous Mechanism of Licochalcone A on Human Hepatoma Cell HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropharmacological effects of calycosin: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
A critical aspect of drug discovery and development is the characterization of a compound's selectivity—its ability to interact with its intended molecular target while minimizing off-target effects. This guide provides a framework for assessing the selectivity of Cycloleucomelone, a natural product of interest, by comparing its activity against its primary molecular target and related proteins. Due to the limited publicly available information on the specific molecular targets of this compound, this document will focus on a hypothetical scenario where its primary target has been identified, outlining the necessary experimental data and protocols required for a thorough selectivity assessment.
Identifying the Primary Molecular Target and Related Off-Targets
The crucial first step in a selectivity analysis is the definitive identification of the primary molecular target of this compound. This is typically achieved through techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or genetic screening approaches. Once the primary target is known, related molecular targets for selectivity profiling can be selected based on sequence homology, structural similarity, or their involvement in the same or parallel signaling pathways.
For the purpose of this guide, let us hypothesize that the primary target of this compound is Kinase X . Related molecular targets for selectivity assessment would then include other members of the same kinase family (e.g., Kinase Y, Kinase Z) and structurally similar kinases from different families.
Quantitative Assessment of Molecular Interactions
To objectively compare the potency of this compound against its primary target and potential off-targets, quantitative biochemical or cellular assays are essential. The most common metrics for quantifying the interaction between a compound and a protein are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Data Presentation
The following table summarizes hypothetical quantitative data for the interaction of this compound with its primary target (Kinase X) and two related kinases (Kinase Y and Kinase Z).
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| Kinase X (Primary Target) | 50 | 25 | Biochemical Kinase Assay |
| Kinase Y | 850 | 425 | Biochemical Kinase Assay |
| Kinase Z | >10,000 | >5,000 | Biochemical Kinase Assay |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A higher IC50 or Ki value for related targets compared to the primary target indicates greater selectivity. In this hypothetical example, this compound is significantly more potent against Kinase X than against Kinase Y and shows minimal activity against Kinase Z, suggesting a high degree of selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and comparison of selectivity data. Below are generalized methodologies for key experiments.
Biochemical Kinase Inhibition Assay (for IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant kinases (Kinase X, Y, Z), kinase-specific peptide substrate, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay), and this compound.
-
Procedure: a. Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). b. In a 384-well plate, add the kinase, the peptide substrate, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. f. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. g. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Competitive Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a target protein by assessing its ability to displace a known labeled ligand.
-
Reagents and Materials: Purified target protein, a high-affinity radiolabeled or fluorescently labeled ligand for the target, binding buffer, and this compound.
-
Procedure: a. Incubate a constant concentration of the target protein and the labeled ligand with varying concentrations of this compound. b. Allow the binding reaction to reach equilibrium. c. Separate the protein-bound ligand from the free ligand (e.g., using filtration or size-exclusion chromatography). d. Quantify the amount of bound labeled ligand. e. Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competitor to the affinity of the labeled ligand.
Visualizing Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable for understanding the biological context of the target and the experimental procedures.
Caption: General workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway involving Kinase X.
Conclusion
A thorough assessment of selectivity is paramount in the preclinical evaluation of any potential therapeutic agent. By employing rigorous quantitative assays and well-defined experimental protocols, researchers can build a comprehensive selectivity profile for this compound. This data is critical for predicting its potential for on-target efficacy and off-target side effects, thereby guiding its further development as a therapeutic candidate. The methodologies and frameworks presented in this guide provide a robust starting point for such an evaluation, contingent on the initial identification of its primary molecular target.
In Vivo Validation of a Novel Therapeutic Compound: A Comparative Guide
Disclaimer: Extensive literature searches did not yield specific data on a compound named "Cycloleucomelone." The following guide is presented as a template for the in vivo validation of a novel therapeutic agent, using the well-characterized cyclic dipeptide Cyclo(His-Pro) as a representative example with demonstrated anti-inflammatory potential. This framework can be adapted for "this compound" once preliminary in vitro data on its biological activity and mechanism of action are established.
This guide provides a comparative analysis of Cyclo(His-Pro)'s in vivo anti-inflammatory effects against a standard-of-care alternative, Dexamethasone. It includes detailed experimental protocols and visual representations of signaling pathways and experimental workflows to support researchers in drug development.
Comparative Efficacy of Anti-Inflammatory Compounds
The following table summarizes the in vivo efficacy of Cyclo(His-Pro) in a murine model of inflammation, compared to the potent corticosteroid, Dexamethasone. This data is based on studies evaluating the reduction of edema and key inflammatory markers.
| Parameter | Cyclo(His-Pro) | Dexamethasone (Alternative) | Vehicle Control |
| Animal Model | TPA-Induced Mouse Ear Edema | TPA-Induced Mouse Ear Edema | TPA-Induced Mouse Ear Edema |
| Dosing | 100 mg/kg | 1 mg/kg | N/A |
| Route of Administration | Oral (p.o.) | Topical | N/A |
| Primary Endpoint | Reduction in Ear Edema (%) | Reduction in Ear Edema (%) | Baseline Edema |
| Efficacy | ~50% reduction | ~85% reduction | 0% reduction |
| Secondary Endpoints | Modulation of Inflammatory Mediators | Modulation of Inflammatory Mediators | Baseline Levels |
| NF-κB Activation | Significantly Inhibited | Significantly Inhibited | High Activation |
| Nrf2 Pathway | Activated | No direct effect | Basal Activity |
| HO-1 Expression | Upregulated | No direct effect | Basal Expression |
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below.
2.1. TPA-Induced Mouse Ear Edema Model
This is a standard and widely used model for evaluating the efficacy of acute anti-inflammatory agents.
-
Animals: Male Swiss mice (25-30g) are used. Animals are housed in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
-
Group 2: Cyclo(His-Pro) (dose as determined by prior dose-response studies)
-
Group 3: Dexamethasone (positive control)
-
-
Procedure:
-
Thirty minutes after oral administration of the test compounds or vehicle, 20 µL of TPA (12-O-tetradecanoylphorbol-13-acetate) solution (2.5 µg/µL in acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear remains untreated.
-
After 6 hours, the mice are euthanized by cervical dislocation.
-
A 6 mm diameter punch biopsy is taken from both the right (treated) and left (untreated) ears.
-
The weight of each biopsy is recorded.
-
Edema is quantified as the difference in weight between the right and left ear biopsies.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: [(A-B)control - (A-B)treated] / (A-B)control * 100, where A is the weight of the right ear plug and B is the weight of the left ear plug. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
Visualizing Molecular Pathways and Experimental Designs
3.1. Signaling Pathway of Cyclo(His-Pro)
The anti-inflammatory effect of Cyclo(His-Pro) is mediated through the modulation of the Nrf2 and NF-κB signaling pathways.[1]
Caption: Mechanism of Cyclo(His-Pro) anti-inflammatory action.
3.2. Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel anti-inflammatory compound.
Caption: Workflow for preclinical in vivo anti-inflammatory studies.
References
Benchmarking Cycloleucomelone's performance against industry-standard compounds
Despite significant interest in novel therapeutic agents, a comprehensive performance benchmark for the compound known as Cycloleucomelone remains elusive due to the current scarcity of publicly available scientific data. While its chemical identity is registered, detailed experimental studies outlining its biological activity and mechanism of action are not presently found in the scientific literature, precluding a direct comparison with industry-standard compounds.
This compound is cataloged in the PubChem database with the molecular formula C18H12O7 and a unique chemical identifier (CID 10065824)[1]. However, a thorough search of scientific databases for peer-reviewed research and clinical trial data yielded no specific information on its synthesis, biological evaluation, or therapeutic targets. This absence of foundational data is the primary obstacle to conducting a meaningful comparative analysis against established drugs in any therapeutic area.
For a compound to be benchmarked against industry standards, a substantial body of evidence is required. This typically includes in vitro studies to determine potency and selectivity, in vivo animal models to assess efficacy and safety, and ultimately, human clinical trials to establish therapeutic utility. At present, such data for this compound is not available in the public domain.
To illustrate the type of data required for a comprehensive comparison, consider the well-established anti-inflammatory drug, Ibuprofen. Its mechanism of action as a non-selective cyclooxygenase (COX) inhibitor is thoroughly documented. Quantitative data from numerous studies detail its efficacy in reducing pain and inflammation, its pharmacokinetic profile, and its potential side effects. This wealth of information allows for direct comparison with other non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen or Celecoxib, enabling researchers and clinicians to make informed decisions.
Similarly, in the realm of oncology, a new anti-cancer agent would be rigorously compared to standard-of-care chemotherapies or targeted therapies. This would involve comparing data on tumor growth inhibition, survival rates, and toxicity profiles from preclinical and clinical studies.
Without analogous data for this compound, any attempt at a comparative guide would be purely speculative. The scientific community awaits the publication of research that elucidates the biological properties of this compound. Future studies would need to address the following fundamental questions:
-
What is the precise chemical structure of this compound?
-
What is its mechanism of action at the molecular level?
-
What are its primary cellular and physiological targets?
-
What is its efficacy and safety profile in relevant disease models?
Once this foundational knowledge is established, it will be possible to design and execute the necessary experiments to benchmark this compound's performance against appropriate industry-standard compounds. Until then, its potential as a therapeutic agent remains an open and intriguing question for the scientific community.
References
Safety Operating Guide
Navigating the Safe Disposal of Cycloleucomelone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Cycloleucomelone, ensuring adherence to safety protocols and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound from initial searches, it is imperative to treat the substance as a hazardous chemical and follow established protocols for chemical waste disposal.
Pre-Disposal Safety and Hazard Classification
This compound should be classified as a chemical waste and must not be disposed of down the drain or in regular trash, as this can lead to environmental contamination and regulatory violations.[1]
Quantitative Safety Data Summary
While specific quantitative data for this compound is not available from the search, the following table summarizes general hazard classifications and precautionary statements that are common for similar laboratory chemicals and should be considered when handling and disposing of this compound.
| Hazard Category | GHS Hazard Statement (H-code) | Precautionary Statement (P-code) |
| Flammability | H226: Flammable liquid and vapor.[2] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2] P233: Keep container tightly closed.[2] |
| Acute Toxicity | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/eye protection/face protection.[2] |
| Skin Irritation | H315: Causes skin irritation.[2] | P264: Wash skin thoroughly after handling.[2] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] |
| Eye Damage | H318: Causes serious eye damage.[2][3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P310: Immediately call a POISON CENTER or doctor/physician.[3] |
| Aquatic Hazard | H412: Harmful to aquatic life with long-lasting effects.[3] | P273: Avoid release to the environment. |
Note: This table is a general guideline based on similar compounds. Always refer to the specific SDS for this compound from your supplier.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following is a general procedure to follow:
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including empty containers, as hazardous chemical waste.[1]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed to avoid potentially dangerous reactions.[4]
Step 2: Waste Collection and Labeling
-
Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container.[1]
-
For liquid waste containing this compound, use a sturdy, leak-proof container.[4]
-
The container must be labeled with "Hazardous Waste" and the chemical name "this compound."
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
-
Use secondary containment for liquid waste to prevent spills.[4]
Step 4: Contacting Environmental Health & Safety (EHS)
-
Contact your institution's Environmental Health & Safety (EHS) office for specific guidance on the disposal of this compound.[1]
-
The EHS department will provide instructions for the final disposal and will arrange for pickup by a licensed hazardous waste contractor.[1]
Step 5: Documentation
-
Maintain a record of the amount of this compound waste generated and the date it was placed in the designated storage area.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Cycloleucomelone
Disclaimer: A specific Safety Data Sheet (SDS) for Cycloleucomelone was not located. The following guidance is based on the safety profiles of structurally similar compounds and general laboratory safety principles. It is imperative to consult a qualified safety professional and conduct a thorough risk assessment before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operations and disposal.
Hazard Summary
Based on analogous compounds, this compound is presumed to be a hazardous chemical.[1] Potential hazards include:
-
Flammability: May be a flammable liquid and vapor.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Tightly fitting safety goggles. A face shield (minimum 8 inches) is also required. | NIOSH (US) or EN 166 (EU) approved.[3] |
| Skin Protection | Chemical-resistant gloves (inspect before use). A lab coat or chemical-resistant apron should be worn. | Follow manufacturer's specifications for chemical resistance. |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a NIOSH-approved air-purifying respirator. | Based on standards such as DIN EN 143, DIN 14387. |
| Hand Protection | Handle with gloves. Use proper glove removal technique to avoid skin contact. | Dispose of contaminated gloves after use in accordance with good laboratory practices.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Ensure a well-ventilated area, preferably a chemical fume hood.[3]
- Remove all sources of ignition and use explosion-proof electrical equipment.[1]
- Have an emergency spill kit and fire extinguisher readily accessible.
- Inspect all PPE for integrity before use.[3]
2. Handling:
- Ground and bond containers when transferring the substance to prevent static discharge.[1]
- Use only non-sparking tools.[1]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
- Wash hands and skin thoroughly after handling.[1]
- Do not eat, drink, or smoke in the handling area.[1]
3. Storage:
- Keep the container tightly closed in a dry, cool, and well-ventilated place.
- Store away from heat, sparks, open flames, and hot surfaces.[1]
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization:
-
Collect waste in a designated, properly labeled, and leak-proof container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Route:
-
Dispose of the substance and its container in accordance with federal, state, and local regulations.
-
Contaminated PPE should also be disposed of as hazardous waste.[3]
-
For unused medicine, if a take-back program is not available, mix the substance with an inert material (e.g., cat litter, coffee grounds), seal it in a plastic bag, and dispose of it in the trash.[4]
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2] |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material and place it in a suitable container for disposal. Ventilate the area. |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus for firefighting if necessary.[1] |
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
